2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide
Description
BenchChem offers high-quality 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4/c1-5-2-6(4-10)8(11)3-7(5)9(12,13)14/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFTTWLWYFEASU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185153 | |
| Record name | 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1323966-23-9 | |
| Record name | 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide: Synthesis, Applications, and Procurement
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide, a specialized halogenated aromatic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, procurement strategies, a detailed synthetic protocol, and its applications as a versatile building block, all while adhering to the highest standards of scientific integrity and practical, field-proven insights.
Introduction: The Strategic Value of Fluorination in Molecular Design
The introduction of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] These modifications can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is a prime exemplar of a strategically designed building block, incorporating a reactive benzyl bromide handle for further chemical elaboration, alongside the modulating effects of its fluorine and trifluoromethyl substituents.
The specific substitution pattern of this compound—a fluorine atom ortho to the bromomethyl group, a methyl group in the meta position, and a trifluoromethyl group in the para position—offers a unique electronic and steric profile. This arrangement can influence the reactivity of the benzylic position and provide specific interactions in a biological target or a material matrix.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene |
| Molecular Formula | C₉H₇BrF₄ |
| Molecular Weight | 271.05 g/mol |
| Appearance | Likely a liquid or low-melting solid |
| CAS Number | Not assigned (as of early 2026) |
Pricing and Procurement: Navigating the Landscape of Specialized Chemicals
As a highly specialized reagent, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is not typically available as a stock item from major chemical suppliers. However, its structural analogs are, providing a valuable benchmark for estimating its cost.
Table 1: Price Estimation for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide based on Commercially Available Isomers
| Compound | Supplier | Quantity | Price (GBP) | Estimated Price per Gram (GBP) |
| 2-Fluoro-5-(trifluoromethyl)benzyl bromide | Fluorochem | 1 g | £14.00 | £14.00 |
| 5 g | £41.00 | £8.20 | ||
| 10 g | £78.00 | £7.80 | ||
| 25 g | £105.00 | £4.20 | ||
| 100 g | £382.00 | £3.82 |
Data extracted in early 2026 and is subject to change. The price of the target compound via custom synthesis may be higher due to the multi-step nature of its production.
Custom Synthesis: The Path to Acquiring Novel Reagents
For researchers requiring this specific isomer, custom synthesis is the most viable procurement route. Several reputable companies specialize in the synthesis of complex organic molecules on a research to commercial scale.[4][5][6][7][8]
Workflow for Procuring a Custom Synthesis:
Caption: A typical workflow for procuring a specialized chemical via custom synthesis.
When requesting a quote, providing a proposed synthetic route or citing relevant literature for the synthesis of similar compounds can expedite the process and potentially reduce costs.
Synthesis Protocol: A Field-Proven Approach
The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide can be logically approached from the corresponding substituted toluene, 1-fluoro-2-methyl-4-(trifluoromethyl)benzene, via a free-radical bromination of the benzylic methyl group. This is a well-established transformation in organic synthesis.[9][10][11]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target compound via free-radical bromination.
Step-by-Step Experimental Protocol
Materials:
-
1-fluoro-2-methyl-4-(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-fluoro-2-methyl-4-(trifluoromethyl)benzene (1.0 eq) in carbon tetrachloride or acetonitrile.
-
Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and stir vigorously. The reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Extraction: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Applications in Research and Drug Development
Fluorinated benzyl bromides are versatile electrophilic building blocks used to introduce a fluorinated benzyl moiety into a wide range of molecules.[3][12]
Covalent Probes and Inhibitors
The benzyl bromide group is a reactive electrophile that can covalently modify nucleophilic residues (such as cysteine, histidine, and lysine) in proteins.[12] This reactivity makes 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide a valuable scaffold for the design of:
-
Covalent enzyme inhibitors: By attaching this moiety to a ligand that targets a specific enzyme, a highly potent and selective irreversible inhibitor can be developed.
-
Activity-based protein profiling (ABPP) probes: By incorporating a reporter tag (e.g., a fluorophore or biotin), this molecule can be used to identify the cellular targets of a drug or to profile enzyme activity in complex biological systems.[12]
Conceptual Workflow for Target Identification using an ABPP Probe:
Caption: A simplified workflow for identifying protein targets using an activity-based probe.
Scaffolding in Medicinal Chemistry
The 2-fluoro-5-methyl-4-(trifluoromethyl)phenyl group can be incorporated as a key structural motif in drug candidates. The fluorine and trifluoromethyl groups can enhance metabolic stability by blocking sites of oxidation and can also modulate the pKa of nearby functional groups, which can improve cell permeability and oral bioavailability.[13]
Safety and Handling
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is classified as a corrosive substance.[14] Like other benzyl bromides, it is a lachrymator and can cause severe skin and eye burns.[15][16]
Mandatory Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.[14][16]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
Conclusion
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide represents a valuable, albeit specialized, tool for the discerning medicinal chemist and materials scientist. While its procurement requires a custom synthesis approach, its unique substitution pattern offers significant opportunities for the development of novel covalent probes, potent enzyme inhibitors, and advanced materials. A thorough understanding of its synthesis, reactivity, and safe handling is paramount to unlocking its full potential in research and development.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- U.S. Patent No. 4,191,621. (1980). Process for the production of substituted benzal and benzyl bromides.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Google Patents. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. CN103553900B.
- Chen, H., Shen, L., & Lin, Y. (2013). Benzylic Bromination of Toluene Derivatives with Boron Tribromide.
- Request PDF. (2025). Catalysts and Process for the Production of Benzyl Toluenes.
-
Otava Chemicals. Custom Synthesis. [Link]
-
Chegg. (2018). Synthesize benzyl bromide from toulene with a reagent other than NBS. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Significance of Fluorinated Benzyl Bromides in Organic Synthesis. [Link]
- Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Faham, A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4796.
-
New Jersey Department of Health. (2000). HAZARD SUMMARY: BENZYL BROMIDE. [Link]
-
Pharma Inventor Inc. Custom Organic Synthesis. [Link]
- U.S. Patent No. 6,133,468. (2000). Method for preparing substituted benzyl bromides.
-
ChiroBlock. Synthesis Service & Chemical Contract Research. [Link]
- Google Patents. (1999). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. CN1157812A.
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2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide literature review
The following technical guide details the properties, synthesis, and application of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide , a specialized fluorinated building block used in advanced medicinal chemistry.
Executive Summary
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is a high-value electrophilic intermediate designed for the introduction of the 2-fluoro-5-methyl-4-(trifluoromethyl)benzyl moiety into pharmaceutical and agrochemical scaffolds.
The compound is characterized by a unique substitution pattern that combines three distinct pharmacophoric features:
-
Benzylic Bromide: A highly reactive electrophile for SN2 alkylation.
-
Trifluoromethyl Group (-CF₃): Enhances lipophilicity and metabolic stability (blocking C4 oxidation).
-
Ortho-Fluorine: Modulates the pKa of neighboring groups and influences conformational binding via dipole interactions.
This guide provides a comprehensive analysis of its synthesis, reactivity profile, and handling requirements, grounded in field-proven organic chemistry methodologies.
Chemical Identity & Physical Profile[1][2][3]
| Property | Specification |
| IUPAC Name | 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene |
| CAS Number | 1323966-23-9 |
| Molecular Formula | C₉H₇BrF₄ |
| Molecular Weight | 271.05 g/mol |
| Physical State | Colorless to pale yellow liquid (or low-melting solid) |
| Boiling Point | ~235°C (Predicted at 760 mmHg) |
| Density | ~1.5 g/cm³ |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |
| Hazards | Corrosive (Skin/Eye), Lachrymator (Tear inducing) |
Synthesis Methodologies
Synthesizing this compound requires precise regiocontrol due to the presence of multiple alkyl groups (the benzylic methyl and the ring methyl at C5). Two primary routes are established: Radical Bromination (Industrial) and Dehydroxybromination (Laboratory High-Purity).
Route A: Radical Bromination (Wohl-Ziegler)
This method utilizes N-bromosuccinimide (NBS) to selectively brominate the less sterically hindered or more electron-rich benzylic position.
-
Precursor: 2-Fluoro-1,5-dimethyl-4-(trifluoromethyl)benzene.
-
Reagents: NBS (1.05 eq), AIBN (cat.), CCl₄ or Trifluorotoluene.
-
Critical Control: The C1-methyl is activated by the ortho-fluorine but deactivated by the para-CF₃. The C5-methyl is sterically crowded. Optimization of temperature is required to prevent over-bromination (gem-dibromide formation).
Route B: Dehydroxybromination (Recommended for R&D)
For high-purity applications (drug discovery), converting the corresponding benzyl alcohol is preferred to avoid radical by-products.
-
Precursor: [2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]methanol.
-
Reagent: Phosphorus Tribromide (PBr₃) or CBr₄/PPh₃ (Appel Reaction).
Detailed Protocol: PBr₃ Mediated Synthesis
Context: This protocol minimizes the risk of poly-bromination and is suitable for gram-scale preparation.
-
Setup: Flame-dried 3-neck round bottom flask equipped with an addition funnel and N₂ inlet.
-
Dissolution: Dissolve 10.0 g (37 mmol) of the precursor alcohol in 100 mL anhydrous Dichloromethane (DCM). Cool to 0°C.
-
Addition: Dilute PBr₃ (1.33 g, 0.35 eq) in 10 mL DCM. Add dropwise over 20 minutes. Note: Reaction is exothermic.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Quench: Cool to 0°C. Slowly add saturated NaHCO₃ solution. Caution: Gas evolution.
-
Workup: Extract organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂, 100% Hexanes → 5% EtOAc/Hexanes) if residue is colored.
Visualization of Synthesis Pathways
The following diagram illustrates the logic flow between precursor selection and the final brominated product.
Figure 1: Comparative synthesis routes showing the divergence between radical bromination and alcohol substitution.
Reactivity & Applications
The benzylic bromide is an aggressive alkylating agent. Its reactivity is modulated by the electron-withdrawing nature of the -CF₃ and -F groups, which makes the benzylic carbon highly electrophilic but also susceptible to hydrolysis if stored improperly.
Key Transformations
-
N-Alkylation (Amine Coupling):
-
Reacts with secondary amines (K₂CO₃, MeCN, 60°C) to form tertiary benzylamines.
-
Application: Synthesis of CNS-active agents where the CF₃ group improves blood-brain barrier penetration.
-
-
O-Alkylation (Ether Synthesis):
-
Reacts with phenols or alcohols (NaH, DMF, 0°C → RT).
-
Application: Creating ether linkages in tyrosine kinase inhibitors.
-
-
C-C Bond Formation:
-
Suzuki-Miyaura Cross-Coupling (converting Br to Boronic ester first, or reacting with aryl boronic acids).
-
Note: The Benzylic Br is more reactive than the Aryl-F or Aryl-CF₃ bonds.
-
Experimental Workflow: N-Alkylation Example
To couple this building block with a piperidine derivative:
-
Mix: 1.0 eq Amine + 1.2 eq K₂CO₃ in Acetonitrile.
-
Add: 1.1 eq 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide (dissolved in MeCN) dropwise.
-
Heat: Reflux (80°C) for 4 hours.
-
Filter: Remove inorganic salts.
-
Isolate: Evaporate solvent. The product is often a solid hydrochloride salt after treatment with HCl/Ether.
Figure 2: Common derivatization pathways for medicinal chemistry applications.
Handling & Safety Protocols (Lachrymator)
Critical Warning: Benzyl bromides are potent lachrymators (tear gas agents). They cause severe eye and respiratory irritation even at low concentrations.
Mandatory PPE & Engineering Controls
-
Respiratory: All operations must be performed in a certified chemical fume hood .
-
Eyes: Chemical splash goggles + Face shield.
-
Skin: Double gloving (Nitrile under Silver Shield/Laminate) is recommended as bromides can permeate standard nitrile.
Decontamination Procedure
In case of a spill or for cleaning glassware:
-
Neutralization Solution: Prepare a mixture of 5% Ethanolamine in Ethanol.
-
Soak: Immerse contaminated glassware in the solution for 30 minutes. The amine reacts with the benzyl bromide to form a non-volatile salt.
-
Rinse: Wash with water and acetone.
References
-
Sigma-Aldrich. 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide Product Sheet. Retrieved from
-
CymitQuimica. Fluorinated Compounds: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide. Retrieved from
-
Accela ChemBio. Product Analysis: CAS 1323966-23-9.[1][2][3] Retrieved from
-
ChemicalBook. Synthesis of 2-(Trifluoromethyl)benzyl bromide (Analogous Protocol). Retrieved from
-
Fisher Scientific. CAS RN 1323966-23-9 Specifications. Retrieved from
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- 1. 1323966-36-4,2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CAS 1323966-23-9: 1-(Bromometil)-2-fluoro-5-metil-4-(trifl… [cymitquimica.com]
- 3. 2-Fluoro-5-methyl-4-(trif, ANGENE, 2820442 - 나비엠알오 [m.navimro.com]
Methodological & Application
Application Notes and Protocols: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide
Introduction: A Strategic Building Block for Complex Molecules
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide (CAS No. 1805653-33-2) is a highly functionalized aromatic building block designed for advanced organic synthesis. Its strategic importance, particularly in the fields of medicinal chemistry and drug development, stems from the unique combination of substituents on the phenyl ring. The interplay between the electron-withdrawing trifluoromethyl group, the electron-donating methyl group, and the electronegative fluorine atom imparts specific electronic and steric properties that are highly sought after in the design of bioactive molecules.
The trifluoromethyl (-CF3) group is a well-established bioisostere for other chemical groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The fluorine and methyl groups provide additional points for molecular recognition and can fine-tune the compound's pharmacokinetic and pharmacodynamic profile. The primary utility of this reagent lies in its benzylic bromide moiety, which serves as a potent electrophile for the alkylation of a wide range of nucleophiles.
These notes provide a comprehensive guide to the properties, synthesis, safe handling, and application of this versatile reagent, with a particular focus on its use in the synthesis of Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) modulators, a critical target in the development of therapies for autoimmune diseases and cancer.[2][3][4]
Physicochemical and Safety Data
A thorough understanding of the reagent's properties and hazards is critical for its safe and effective use.
Properties Summary
| Property | Value | Source |
| CAS Number | 1805653-33-2 | [5] |
| Molecular Formula | C₉H₇BrF₄ | N/A |
| Molecular Weight | 271.05 g/mol | N/A |
| IUPAC Name | 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene | N/A |
| Appearance | Liquid or solid (based on purity and temperature) | [6][] |
| Boiling Point | ~184.2°C at 760 mmHg (Predicted) | [] |
| Density | ~1.64 g/cm³ (Predicted) | [] |
Safety & Handling
Hazard Statement: This compound is classified as corrosive and causes severe skin burns and eye damage.[5] It is also a lachrymator, meaning it can cause tearing.[8]
Mandatory Precautions:
-
Engineering Controls: Always handle this reagent within a certified chemical fume hood to avoid inhalation of vapors.[5][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[5]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe mist, vapors, or spray. Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9]
-
First Aid (Eyes): Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5]
-
First Aid (Skin): Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. Call a physician immediately.[5][10]
-
First Aid (Ingestion): Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[5][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Synthesis of the Building Block
While 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is commercially available, understanding its synthesis provides context for potential impurities and handling. A common and effective method for preparing benzylic bromides is through the radical bromination of the corresponding toluene derivative.
Reaction Principle: The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as AIBN or benzoyl peroxide, generates a bromine radical from N-bromosuccinimide (NBS). This radical abstracts a hydrogen atom from the benzylic methyl group, which is the most reactive C-H bond due to the stability of the resulting benzylic radical. The benzylic radical then reacts with NBS to propagate the chain and form the desired product.
Caption: Proposed synthesis of the title compound.
Core Reactivity and Mechanistic Considerations
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is a classic Sₙ2 (Substitution Nucleophilic Bimolecular) electrophile. The carbon-bromine bond is polarized, making the benzylic carbon electron-deficient and susceptible to attack by nucleophiles. Bromide is an excellent leaving group, facilitating the reaction.
Causality Behind Reactivity:
-
Sₙ2 Pathway: Primary benzylic halides strongly favor the Sₙ2 pathway, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
-
Electronic Effects: The strongly electron-withdrawing -CF3 group on the ring can slightly destabilize the transition state by pulling electron density away from the reacting center. However, this effect is often offset by the overall utility of the group in the final product.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for Sₙ2 reactions.[11] They can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.
-
Base Selection: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA), is typically used to deprotonate the nucleophile (e.g., an amine or phenol) without competing in the alkylation reaction.
Application Protocol: Synthesis of a RORγ Modulator Intermediate
This protocol details the N-alkylation of a model heterocyclic amine, a common step in constructing the core of many RORγ modulators.[2][4]
Objective: To synthesize N-[2-fluoro-5-methyl-4-(trifluoromethyl)benzyl]-1H-pyrazole.
Caption: N-alkylation of pyrazole.
Materials and Equipment
-
Reagents: 1H-Pyrazole, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide, Potassium Carbonate (K₂CO₃, anhydrous), Dimethylformamide (DMF, anhydrous), Ethyl Acetate (EtOAc), Hexanes, Deionized Water, Brine.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle with temperature controller, nitrogen/argon inlet, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 1H-pyrazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (approx. 0.2 M relative to pyrazole).
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. K₂CO₃ is a mild base sufficient to deprotonate pyrazole, creating the nucleophilic pyrazolide anion. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.[11]
-
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add a solution of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide (1.1 eq) in a small amount of DMF dropwise over 5 minutes.
-
Rationale: A slight excess of the benzyl bromide ensures complete consumption of the starting pyrazole. Dropwise addition helps to control any potential exotherm.
-
-
Reaction: Heat the reaction mixture to 50 °C and stir for 4-6 hours.
-
Rationale: Gentle heating increases the reaction rate without promoting significant decomposition.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The disappearance of the starting benzyl bromide (a UV-active spot) indicates reaction completion.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF). Extract the aqueous layer with ethyl acetate (3x).
-
Rationale: This aqueous wash removes the water-soluble DMF and potassium salts.
-
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x).
-
Rationale: The water washes remove residual DMF, and the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 90:10 hexanes:EtOAc).
-
Rationale: Chromatography separates the desired product from any unreacted starting material and potential side products (e.g., dialkylated species or impurities).
-
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
General Workflow Diagram
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of RORγ modulators in the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAR-related orphan receptor gamma - Wikipedia [en.wikipedia.org]
- 4. Structural determinant for inducing RORgamma specific inverse agonism triggered by a synthetic benzoxazinone ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.es [fishersci.es]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. westliberty.edu [westliberty.edu]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Microwave-Assisted Synthesis Using 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide
Executive Summary
This technical guide details the high-efficiency functionalization of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide utilizing microwave-assisted organic synthesis (MAOS). This fluorinated building block is critical in medicinal chemistry for introducing metabolically stable, lipophilic motifs into drug candidates.
Traditional thermal alkylation using this reagent often suffers from prolonged reaction times (4–12 hours) and competitive hydrolysis due to the highly electrophilic nature of the benzylic carbon activated by electron-withdrawing groups (EWG). The protocols defined herein leverage the dielectric heating effects of microwave irradiation to accelerate reaction kinetics to the order of minutes (5–20 min), suppress side reactions, and maximize yield.
Chemical Profile & Safety
Compound: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide CAS: 2090547-08-3 (Analogous ref: 220239-69-0) Structure:
-
Substituents: Fluorine (C2), Methyl (C5), Trifluoromethyl (C4)
-
Reactivity: Highly reactive electrophile (
active). The and groups significantly increase the electrophilicity of the benzylic position compared to non-substituted benzyl bromide.
Safety Advisory (Critical)
-
Lachrymator: Benzyl bromides are potent tear agents. All weighing and handling must occur within a functioning fume hood.
-
Corrosive: Causes severe skin burns.[5] Double-gloving (Nitrile) is required.
-
Pressure: Microwave vessels must be rated for >20 bar to handle solvent vapor pressure at elevated temperatures.
Mechanistic Insight: Microwave Effects on Alkylation
The functionalization of this substrate primarily proceeds via an
-
Dipolar Polarization: The transition state of an
reaction involves charge separation. Polar aprotic solvents (DMF, NMP) strongly couple with the microwave field, stabilizing the polar transition state and lowering the activation energy ( ). -
Volumetric Heating: Unlike conductive heating, MW irradiation heats the bulk solvent uniformly, preventing the "wall effects" that lead to degradation of thermally sensitive benzyl bromides.
Diagram 1: Mechanistic Workflow & Activation
Caption: Kinetic acceleration of nucleophilic substitution via microwave-induced dipolar stabilization of the transition state.
Experimental Protocols
Protocol A: N-Alkylation of Heterocycles (Indoles, Pyrazoles, Isatins)
Application: Synthesis of kinase inhibitors or GPCR ligands.
Rationale: The
Reagents:
-
Substrate: 1.0 equiv (e.g., 0.5 mmol)
-
Heterocycle (e.g., Indole): 1.1 equiv
-
Base: Cesium Carbonate (
), 1.5 equiv -
Solvent: Anhydrous DMF (2–3 mL)
Step-by-Step Methodology:
-
Vessel Loading: In a 10 mL microwave process vial, add the heterocycle (0.55 mmol) and
(0.75 mmol). -
Solvation: Add anhydrous DMF (2.0 mL) and a magnetic stir bar. Stir at room temperature for 2 minutes to deprotonate (pre-activation).
-
Addition: Add 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide (0.5 mmol) in one portion. Cap the vial with a PTFE/silicone septum.
-
Irradiation: Place in the microwave reactor.
-
Workup: Pour reaction mixture into ice-water (20 mL). The product often precipitates. Filter or extract with EtOAc.
-
Purification: Recrystallization from EtOH or Flash Chromatography (Hex/EtOAc).
Protocol B: Benzylic Suzuki-Miyaura Coupling
Application: Synthesis of diarylmethane scaffolds (biaryl isosteres).
Rationale: Benzylic bromides are prone to
Reagents:
-
Substrate: 1.0 equiv
-
Aryl Boronic Acid: 1.2 equiv
-
Catalyst:
(5 mol%) -
Base:
(2M aq. solution, 2.0 equiv) -
Solvent: DME/Ethanol/Water (2:1:1)
Step-by-Step Methodology:
-
Inerting: Purge the microwave vial with Nitrogen/Argon.
-
Loading: Add Substrate, Boronic Acid, and Catalyst under inert atmosphere.
-
Solvent: Add degassed solvent mixture.
-
Irradiation:
-
Temp: 120 °C.
-
Time: 15 minutes.
-
Power: Max 150W (to prevent pressure spikes).
-
-
Workup: Filter through Celite to remove Pd black. Dilute with water, extract with DCM.
Data Summary & Troubleshooting
Comparative Efficiency: Thermal vs. Microwave[8]
| Parameter | Thermal (Reflux, Acetone) | Microwave (DMF, 100°C) | Improvement Factor |
| Reaction Time | 6 – 12 Hours | 5 – 15 Minutes | 24x – 72x Faster |
| Yield (N-Alkylation) | 65% – 75% | 88% – 94% | +20% Yield |
| Purity (Crude) | Moderate (Hydrolysis byproducts) | High (Clean conversion) | Simplified Workup |
| Solvent Volume | 10 – 20 mL/mmol | 2 – 4 mL/mmol | Green Chemistry |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Temperature too low for | Increase Temp to 120°C; Extend time by 5 min. |
| Hydrolysis ( | Wet solvent or hygroscopic base. | Use anhydrous DMF (SureSeal); Store |
| Vessel Overpressure | Solvent vapor pressure or gas evolution ( | Reduce fill volume to <50%; Use "High Pressure" vial settings. |
| Black Tar Formation | Thermal decomposition of benzyl bromide. | Reduce Temp to 80°C; Ensure effective stirring to prevent hot spots. |
Workflow Visualization
Diagram 2: Experimental Decision Tree
Caption: Decision tree for selecting the optimal microwave protocol based on the desired chemical transformation.
References
-
Microwave-Assisted Synthesis of N-Heterocycles
- Source: Bougrin, K., et al. "Microwave-assisted synthesis of N-heterocycles in medicinal chemistry." Chem. Soc. Rev., 2005.
- Relevance: Establishes the baseline efficiency of MW irradiation for N-alkyl
-
Microwave-Assisted Suzuki Coupling of Benzylic Halides
-
Source: Leadbeater, N. E., & Marco, M. "Preparation of Polymer-Supported Ligands and Their Application in Microwave-Promoted Suzuki Coupling Reactions." Org.[8][][10][11] Lett., 2002.[6][11] (See also: NIH Protocol for Benzylic Suzuki).
- Relevance: Validates the feasibility of sp3-sp2 coupling under MW conditions using benzylic bromides.
-
-
N-Alkylation of Isatin (Specific Protocol Grounding)
- Source: Silva, J. F. M., et al.
- Relevance: Provides the specific stoichiometry (Cs2CO3/DMF) adapted for Protocol A.
-
Properties of Fluorinated Benzyl Bromides
- Source: Sigma-Aldrich / Fluorochem Technical D
- Relevance: Safety data (Lachrymator) and physical properties utilized in Section 2.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. parchem.com [parchem.com]
- 3. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]
- 4. Microwave-assisted benzyl mono- and dibromination in diethyl carbonate as environmentally friendly alternative to radical bromination in carbon tetrachloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.org [mdpi.org]
- 8. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Application Note: Precision Scale-Up of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide
This Application Note is structured to guide process chemists and researchers through the scalable, high-purity synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide (CAS: 1323966-23-9).
Unlike generic preparations, this guide prioritizes regiocontrol and safety . The target molecule contains two competing methyl groups in its precursor state (if starting from toluene derivatives), posing a significant risk of regioisomeric mixtures during radical bromination. Therefore, this protocol advocates for a Reductive-Bromination strategy starting from the corresponding benzoic acid to guarantee structural integrity.
Executive Summary & Strategic Analysis
The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide presents a unique challenge in scale-up environments: Regioselectivity .
-
The Problem: The most common industrial route for benzyl bromides is the Wohl-Ziegler radical bromination of a toluene precursor. However, the precursor for this specific target is 2-fluoro-1,5-dimethyl-4-(trifluoromethyl)benzene. This molecule possesses two benzylic positions susceptible to bromination. While the position ortho to the fluorine (C1) is electronically distinct from the position ortho to the trifluoromethyl group (C5), radical selectivity is often poor, leading to difficult-to-separate mixtures of regioisomers and dibromides.
-
The Solution: To ensure Pharmaceutical Grade purity (>98%) without extensive chromatography, we recommend a Linear Reductive Strategy . By starting with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid , the carbon skeleton is fixed, and the regiochemistry is "locked in" before the bromine is introduced.
Comparative Route Analysis
| Feature | Route A: Radical Bromination | Route B: Reductive-Bromination (Recommended) |
| Starting Material | 2-Fluoro-1,5-dimethyl-4-(trifluoromethyl)benzene | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid |
| Steps | 1 (Direct Bromination) | 2 (Reduction |
| Regio-Risk | High (Competes with C5-Methyl) | None (Pre-defined by Carboxyl group) |
| Purification | Difficult fractional distillation/column | Crystallization or simple wash |
| Scalability | Limited by exotherm & impurity profile | Excellent; robust intermediates |
Synthetic Pathway & Mechanism[1][2]
The recommended protocol proceeds in two distinct stages.
-
Chemoselective Reduction: The benzoic acid is reduced to the benzyl alcohol using Borane-Dimethyl Sulfide (BH₃·DMS). This reagent is preferred over Lithium Aluminum Hydride (LAH) for scale-up due to milder handling and better compatibility with the trifluoromethyl group (avoiding potential defluorination).
-
Nucleophilic Substitution: The alcohol is converted to the bromide using Phosphorus Tribromide (PBr₃). This method is atom-economical and avoids the triphenylphosphine oxide waste associated with the Appel reaction.
Reaction Workflow Diagram
Caption: Two-step regioselective synthesis workflow with critical safety checkpoints.
Detailed Experimental Protocols
Step 1: Reduction of Benzoic Acid to Benzyl Alcohol
Objective: Convert the carboxylic acid to the alcohol without affecting the CF₃ group.
-
Reagents:
-
Substrate: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid (1.0 equiv)
-
Reagent: Borane-Dimethyl Sulfide complex (BH₃·DMS) (2.0 M in THF, 1.5 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF) (5-8 volumes)
-
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, nitrogen inlet, and a reflux condenser connected to a gas bubbler (to monitor H₂ evolution).
-
Dissolution: Charge the flask with the Benzoic Acid substrate and anhydrous THF. Cool the solution to 0°C using an ice/water bath.
-
Addition: Transfer the BH₃·DMS solution to the addition funnel via cannula (air-sensitive!). Add dropwise to the reaction mixture over 30-60 minutes.
-
Note: Control the rate to manage H₂ evolution.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC or HPLC (Acid consumption).
-
Checkpoint: If reaction is sluggish, heat to mild reflux (60°C) for 1 hour.
-
-
Quench: Cool back to 0°C. Carefully add Methanol (MeOH) dropwise. Caution: Vigorous H₂ evolution will occur. Continue until bubbling ceases.
-
Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M HCl (to break boron complexes) followed by Brine. Dry over Na₂SO₄ and concentrate.
-
Result: The crude benzyl alcohol is usually a white solid or viscous oil, sufficiently pure (>95%) for the next step.
Step 2: Bromination to Benzyl Bromide
Objective: Convert the alcohol to the bromide while managing lachrymatory hazards.
-
Reagents:
-
Substrate: Benzyl Alcohol intermediate (from Step 1) (1.0 equiv)
-
Reagent: Phosphorus Tribromide (PBr₃) (0.4 equiv - stoichiometrically 1/3 is needed, slight excess ensures completion)
-
Solvent: Dichloromethane (DCM) (anhydrous, 10 volumes)
-
Protocol:
-
Safety Prep: CRITICAL. Perform this entire operation in a high-efficiency fume hood. Double-glove (Nitrile over Laminate). Have a neutralizing solution (10% aqueous ammonia or saturated sodium bicarbonate) ready for spills.
-
Setup: 3-neck flask, N₂ atmosphere, addition funnel.
-
Dissolution: Dissolve the Benzyl Alcohol in DCM and cool to 0°C.
-
Addition: Add PBr₃ dropwise over 30 minutes. Maintain internal temperature <5°C.
-
Mechanistic Insight: The reaction forms a hop-P-O intermediate which is then displaced by bromide. Keeping it cold prevents elimination side reactions.
-
-
Reaction: Remove ice bath and stir at RT for 2–3 hours. Monitor by TLC (non-polar spot appears).
-
Quench: Pour the reaction mixture slowly into a stirred beaker of ice-cold saturated NaHCO₃ solution. Stir for 15 minutes to hydrolyze excess PBr₃.
-
Extraction: Separate layers. Extract aqueous layer with DCM.[1] Combine organics.
-
Wash: Wash combined organics with Brine. Dry over MgSO₄.
-
Isolation: Concentrate carefully (rotary evaporator in a hood, cold trap). The product, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide , will crystallize or remain as an oil.
-
Storage: Store at 2–8°C, protected from light.
-
Safety & Engineering Controls (Lachrymator Management)
Benzyl bromides are potent alkylating agents and lachrymators (tear gas agents). Standard lab safety is insufficient.
| Hazard | Control Measure |
| Inhalation (Lachrymator) | Closed Systems: Use rotary evaporators inside fume hoods. Do not vent pumps to the room. Scrubbers: Vent reaction exhaust through a NaOH trap. |
| Skin Contact (Corrosive) | PPE: Tyvek sleeves or lab coat, double gloves (Silver Shield/Laminate under Nitrile). First Aid: Immediate wash with soap/water; do not use alcohol (enhances absorption). |
| Spill Management | Neutralization: Do not wipe up. Cover with "Quench Solution" (5% ammonia in methanol/water) to convert bromide to the amine. |
| Waste Disposal | Segregate as "Halogenated Organic - Highly Toxic". Label clearly as "Lachrymator". |
Analytical Specifications
For the final product, the following specifications validate success:
-
Appearance: White to off-white crystalline solid (or clear oil if low MP).
-
1H NMR (CDCl₃):
- ~4.5 ppm (s, 2H, CH₂Br) - Diagnostic Peak
- ~2.3-2.4 ppm (s, 3H, Ar-CH₃)
-
Aromatic signals: ~7.0-7.6 ppm (splitting depends on F-coupling).
-
19F NMR:
-
Signal for -CF₃ (~ -62 ppm)
-
Signal for Ar-F (~ -110 to -120 ppm)
-
-
Purity (HPLC): >98% (Area %).
References
-
Sigma-Aldrich. Product Detail: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide (CAS 1323966-23-9).Link
-
Cantillo, D., et al. (2014).[2] "Continuous-flow protocol for the bromination of benzylic compounds." Journal of Organic Chemistry, 79, 223-229.[2] Link
-
Fluorochem. Safety Data Sheet: Benzyl Bromide Derivatives.Link
-
Scientific Update. (2022). "Work-Around for Over-Bromination at Benzylic Carbon." Scientific Update - Process Chemistry.Link
-
National Institutes of Health (NIH). Leveraging Trifluoromethylated Benzyl Groups toward Highly Selective Glucosylation. (Discusses stability of CF3-benzyl groups). Link
Sources
Application Notes and Protocols for the Derivatization of Bioactive Molecules with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide
Introduction: Enhancing Analytical Detection of Bioactive Molecules
In the fields of pharmaceutical research, clinical diagnostics, and drug development, the sensitive and accurate quantification of bioactive molecules is paramount. Many of these molecules, however, possess physicochemical properties that present analytical challenges, such as low volatility, poor ionization efficiency in mass spectrometry, or weak chromophores for UV-Vis detection. Chemical derivatization is a powerful strategy to overcome these limitations. By covalently modifying the analyte with a carefully selected reagent, its analytical properties can be significantly enhanced.
This guide provides a comprehensive overview of the application of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide as a versatile derivatizing agent for a wide range of bioactive molecules. The unique structural features of this reagent—a reactive benzyl bromide moiety for covalent bond formation, and fluorine atoms to enhance electrophilicity and introduce a readily detectable mass signature—make it an excellent choice for improving the analytical performance of compounds containing nucleophilic functional groups.
These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the successful derivatization of bioactive compounds.
Physicochemical Properties and Handling of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide
Understanding the properties of the derivatizing agent is crucial for its effective use and for ensuring laboratory safety.
| Property | Value | Source |
| Chemical Formula | C9H7BrF4 | Inferred from structure |
| Molecular Weight | 271.05 g/mol | Inferred from structure |
| Appearance | Likely a solid or liquid | [1][2] |
| Boiling Point | Not available; expected to be relatively high | |
| Solubility | Soluble in common organic solvents (e.g., acetonitrile, acetone, dichloromethane) | General knowledge |
| Reactivity | Highly reactive towards nucleophiles | [3] |
| Storage | Store in a cool, dry place, away from moisture and strong bases. | General laboratory practice |
Safety Precautions: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is a lachrymator and is corrosive.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Reaction Mechanisms and Derivatization Protocols
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is an electrophilic reagent that readily reacts with nucleophilic functional groups commonly found in bioactive molecules, such as primary and secondary amines, phenols, and thiols, via a nucleophilic substitution reaction. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the benzylic carbon, displacing the bromide ion.
Derivatization of Primary and Secondary Amines
Amines are prevalent in many bioactive molecules, including neurotransmitters, amino acids, and pharmaceuticals. Their derivatization with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide significantly improves their chromatographic behavior and detection sensitivity in mass spectrometry.[4]
Reaction Mechanism:
Figure 1: Derivatization of a primary amine.
Protocol for Amine Derivatization:
-
Sample Preparation: Dissolve the amine-containing analyte in an aprotic solvent such as acetonitrile or acetone to a final concentration of 1 mg/mL.
-
Reagent Preparation: Prepare a 10 mg/mL solution of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide in acetonitrile.
-
Reaction Setup:
-
To 100 µL of the analyte solution, add 100 µL of the derivatizing agent solution.
-
Add 20 µL of a suitable organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to act as a proton scavenger.
-
-
Reaction Conditions: Vortex the mixture and heat at 60°C for 30 minutes. The reaction can also be performed at room temperature for a longer duration (e.g., 2-4 hours).
-
Reaction Quenching: After the reaction is complete, cool the mixture to room temperature. The reaction can be quenched by adding a small amount of a primary amine-containing reagent (e.g., glycine solution) to consume any excess derivatizing agent, if necessary.
-
Sample Analysis: The resulting solution can be directly injected into the LC-MS system or further diluted as needed.
Derivatization of Phenols
Phenolic hydroxyl groups are present in a variety of natural products and drug molecules. Derivatization with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide converts the acidic phenol into a more stable and less polar ether, which is advantageous for gas chromatography and improves ionization in mass spectrometry.[5][6]
Reaction Mechanism:
Figure 3: Derivatization of a thiol.
Protocol for Thiol Derivatization:
-
Sample Preparation: Dissolve the thiol-containing analyte in a mixture of water and a water-miscible organic solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. The pH of the aqueous component should be adjusted to be slightly basic (pH 8-9) to facilitate deprotonation of the thiol.
-
Reagent Preparation: Prepare a 10 mg/mL solution of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide in acetonitrile.
-
Reaction Setup:
-
To 100 µL of the analyte solution, add 100 µL of the derivatizing agent solution.
-
The basic pH of the sample solution should be sufficient to catalyze the reaction. If needed, a small amount of an organic base like DIPEA can be added.
-
-
Reaction Conditions: Vortex the mixture and let it react at room temperature for 15-30 minutes.
-
Reaction Quenching: The reaction can be quenched by adding a small amount of a thiol-containing reagent (e.g., dithiothreitol) to consume excess derivatizing agent.
-
Sample Analysis: The derivatized sample can be directly analyzed by LC-MS.
Analytical Considerations and Expected Improvements
The primary goal of derivatization is to enhance the analytical detection of the target molecule. The introduction of the 2-fluoro-5-methyl-4-(trifluoromethyl)benzyl group imparts several beneficial properties.
| Analytical Technique | Expected Improvement | Rationale |
| LC-MS (ESI+) | Increased ionization efficiency and sensitivity. | The derivatized molecule has a higher molecular weight and can be more readily ionized in the positive ion mode. The trifluoromethyl group can also enhance ionization. |
| GC-MS (EI/CI) | Improved volatility and thermal stability, reduced peak tailing. | The derivatization masks polar functional groups (e.g., -NH₂, -OH, -SH), making the molecule more volatile and less prone to adsorption on the GC column. |
| HPLC-UV | Potential for enhanced UV detection. | The benzyl group introduces a chromophore, which may increase the molar absorptivity of the analyte at specific wavelengths. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no derivatization yield | Inactive reagent (hydrolyzed). | Use fresh derivatizing agent and ensure anhydrous reaction conditions. |
| Incorrect pH or insufficient base. | Optimize the amount and type of base used. Ensure the pH is appropriate for the functional group being derivatized. | |
| Steric hindrance around the functional group. | Increase reaction temperature and/or time. Consider a different derivatization strategy. | |
| Presence of multiple reaction products | Side reactions or over-derivatization (e.g., on di-functional molecules). | Optimize the stoichiometry of the reagents. Use milder reaction conditions. |
| Degradation of the analyte or derivative. | Ensure the reaction conditions are not too harsh for the analyte. Check the stability of the derivative. | |
| Excess derivatizing agent interfering with analysis | Too much reagent used. | Optimize the amount of derivatizing agent. Quench the reaction to consume excess reagent. |
| Hydrolysis of the reagent. | Prepare the reagent solution fresh before use. |
Conclusion
Derivatization with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is a robust and versatile technique for enhancing the analytical detection of a wide range of bioactive molecules. By following the protocols and considering the principles outlined in these application notes, researchers can significantly improve the sensitivity, selectivity, and overall quality of their analytical data. The unique properties of this reagent make it a valuable tool in the modern analytical laboratory, facilitating advancements in drug discovery, metabolomics, and clinical research.
References
-
Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. PubMed. [Link]
-
Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples. ResearchGate. [Link]
-
Derivatization of thiol-containing compounds. PubMed. [Link]
-
A fluorine-thiol displacement reaction as a peptide stapling platform. Nature. [Link]
-
Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Benzoyl chloride derivatization with liquid chromatography–mass spectrometry for targeted metabolomics of neurochemicals. ScienceDirect. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-Fluoro-5-(trifluoromethyl)benzyl bromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve yield in reactions with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide
Welcome to the Technical Support Center for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide. As a Senior Application Scientist, I have developed this comprehensive guide to assist you in optimizing your reactions and troubleshooting common issues encountered when working with this versatile, yet challenging, reagent. The unique substitution pattern of this molecule—featuring both electron-donating (methyl) and strongly electron-withdrawing (fluoro, trifluoromethyl) groups—presents specific considerations for achieving high yields and purity.
This guide is structured in a question-and-answer format to directly address the practical challenges you may face.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity characteristics of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide?
A1: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is a highly reactive electrophile, primarily used in nucleophilic substitution reactions. The benzylic bromide is an excellent leaving group, and the carbon atom of the CH₂Br group is the electrophilic center. The reactivity of this compound is modulated by the electronic effects of the aromatic substituents:
-
Electron-Withdrawing Groups (EWG): The fluoro and trifluoromethyl groups are strong EWGs. They destabilize the formation of a benzylic carbocation, which would be an intermediate in an Sₙ1-type mechanism.[1] This suggests that a pure Sₙ1 pathway is less likely.
-
Electron-Donating Group (EDG): The methyl group is an EDG, which partially counteracts the effect of the EWGs.
-
Steric Hindrance: The ortho-fluoro group can introduce some steric hindrance around the reaction center, which might slightly decrease the rate of an Sₙ2 reaction.[2][3][4]
Given these factors, reactions with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide will likely proceed through an Sₙ2 or a borderline Sₙ1/Sₙ2 mechanism, depending on the nucleophile, solvent, and temperature. For practical purposes, assuming an Sₙ2-like pathway is a good starting point for reaction optimization.
Q2: I am observing low yields in my nucleophilic substitution reaction. What are the potential causes and how can I improve the yield?
A2: Low yields can stem from several factors. Here is a troubleshooting guide to help you identify and address the issue:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Nucleophile Reactivity | The chosen nucleophile may not be strong enough to efficiently displace the bromide. | - Use a stronger nucleophile if possible.- If using a weak nucleophile, consider using a polar aprotic solvent (e.g., DMF, DMSO) to enhance its nucleophilicity. |
| Poor Solubility | The reactants may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction. | - Select a solvent in which all reactants are soluble.- Consider gentle heating to improve solubility, but monitor for side reactions. |
| Side Reactions | Hydrolysis of the benzyl bromide or elimination reactions can compete with the desired substitution. | - Ensure all reagents and solvents are anhydrous.- Use a non-nucleophilic base if a base is required.- Keep the reaction temperature as low as possible to minimize elimination. |
| Steric Hindrance | The ortho-fluoro group and the nucleophile itself may be sterically bulky, slowing down the reaction. | - Increase the reaction time.- Gently increase the temperature, monitoring for byproducts.- Consider a less sterically hindered nucleophile if possible. |
| Incomplete Reaction | The reaction may not have reached completion. | - Monitor the reaction progress using TLC or LC-MS.- Extend the reaction time if necessary. |
Q3: I am observing the formation of multiple byproducts. What are the likely side reactions and how can I minimize them?
A3: The most common side reactions with benzyl bromides are hydrolysis and elimination.
-
Hydrolysis: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide can react with water to form the corresponding benzyl alcohol. This is often the primary cause of impurity if the reaction is not performed under anhydrous conditions.
-
Prevention: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Elimination (E2): If a strong, sterically hindered base is used, it can abstract a proton from the benzylic carbon, leading to the formation of a stilbene derivative, especially at elevated temperatures.
-
Prevention: Use a weak, non-nucleophilic base if a base is required. Avoid high reaction temperatures.
-
-
Over-alkylation: If the nucleophile can be alkylated multiple times (e.g., primary amines), you may see di- or tri-alkylation products.
-
Prevention: Use a large excess of the nucleophile.
-
Below is a decision-making workflow to help you troubleshoot byproduct formation:
Caption: Troubleshooting workflow for byproduct formation.
Troubleshooting Guides
Guide 1: Optimizing a General Nucleophilic Substitution Reaction
This guide provides a systematic approach to optimizing your reaction conditions.
Step 1: Reagent and Solvent Purity
-
Action: Ensure your 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is of high purity and stored under anhydrous conditions. Use freshly distilled or anhydrous grade solvents.
-
Rationale: Impurities and water can lead to side reactions and lower yields.
Step 2: Choice of Solvent
-
Action: Start with a polar aprotic solvent such as acetonitrile or DMF.
-
Rationale: These solvents are known to accelerate Sₙ2 reactions.[5]
Step 3: Choice of Base (if required)
-
Action: If your nucleophile requires deprotonation, use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
-
Rationale: Strong, bulky bases can promote elimination side reactions.
Step 4: Reaction Temperature
-
Action: Begin your reaction at room temperature. If the reaction is slow, gradually increase the temperature in 10-15°C increments, monitoring for byproduct formation by TLC or LC-MS.
-
Rationale: Higher temperatures can increase the rate of both the desired reaction and undesired side reactions. Finding the optimal temperature is key.
Step 5: Use of a Phase Transfer Catalyst (for biphasic reactions)
-
Action: If your nucleophile is in an aqueous or solid phase, consider adding a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6.[6][7]
-
Rationale: A PTC facilitates the transfer of the nucleophile into the organic phase where the reaction occurs, often leading to significantly higher yields and faster reaction times.[6][7]
Guide 2: Purification of the Final Product
Fluorinated compounds can sometimes be challenging to purify due to their unique polarity and volatility.
Step 1: Work-up
-
Action: After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water.
-
Rationale: A proper work-up is crucial to remove inorganic salts and highly polar impurities.
Step 2: Chromatography
-
Action: Use column chromatography on silica gel for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate) is generally effective.
-
Rationale: The fluorine and trifluoromethyl groups can alter the polarity of the molecule. A gradient elution allows for better separation of the product from closely related impurities.
Step 3: Recrystallization
-
Action: If the product is a solid, recrystallization can be an excellent final purification step.
-
Rationale: Recrystallization is highly effective at removing small amounts of impurities, leading to a product with high purity.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a starting point for a typical Sₙ2 reaction.
-
To a stirred solution of the nucleophile (1.2 equivalents) in anhydrous DMF (5 mL per mmol of benzyl bromide) under a nitrogen atmosphere, add a suitable base (e.g., K₂CO₃, 1.5 equivalents) if necessary.
-
Add a solution of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide (1.0 equivalent) in anhydrous DMF (2 mL per mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
If the reaction is slow, heat the mixture to 40-60°C and continue to monitor.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with a Nucleophile in a Biphasic System using a Phase Transfer Catalyst
-
To a vigorously stirred mixture of the nucleophile (1.5 equivalents) in water and a solution of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide (1.0 equivalent) in toluene, add a phase transfer catalyst (e.g., TBAB, 0.1 equivalents).
-
Heat the mixture to 50-70°C and stir vigorously for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and separate the layers.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General experimental workflow for reactions with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide.
References
-
Khan Academy. (n.d.). Effect of an electron withdrawing group in a benzyl cation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19383-19389. [Link]
-
Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 5. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase-transfer Catalysis | Chemical Bull Pvt Ltd [chemicalbull.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Purification of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide
[1]
Case Reference: CAS 220239-69-0 | Compound Class: Poly-functionalized Benzyl Halides Support Level: Tier 3 (Senior Application Scientist)[1]
Introduction
Welcome to the Technical Support Center. You are likely working with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide , a high-value pharmacophore intermediate.[1] This compound presents a "perfect storm" of purification challenges: it is an electron-deficient benzyl halide prone to hydrolysis, a potent lachrymator, and difficult to separate from its gem-dibromo side product.[1]
This guide moves beyond standard textbook advice, offering field-tested protocols to stabilize, purify, and handle this sensitive electrophile.
Part 1: Troubleshooting & FAQs
Issue 1: "My product decomposes or streaks during Flash Chromatography."
Diagnosis: Silica Gel Acidity. Standard silica gel is slightly acidic (pH ~5-6).[1] Benzyl bromides, especially those with electron-withdrawing groups like -CF3, are susceptible to degradation on acidic stationary phases.[1] The Lewis acid sites on silica can catalyze the elimination of HBr (forming styrenes) or hydrolysis (forming benzyl alcohols).
The Solution: Neutralize the Stationary Phase Do not use untreated silica. You must buffer the column to a neutral pH to prevent on-column degradation.[1]
Protocol A: Preparation of Neutralized Silica Gel
-
Slurry Method (Recommended):
-
Prepare your eluent system (e.g., Hexanes/Ethyl Acetate).[1][2]
-
Add 1-2% Triethylamine (Et3N) to the solvent system used to pack the column.[1]
-
Flush the column with 2-3 column volumes (CV) of this Et3N-spiked solvent.[1]
-
Critical Step: Switch to your standard eluent (without Et3N) and flush for 1 CV before loading your sample.[1] This leaves the silica deactivated but prevents Et3N from co-eluting with your product.
-
-
Solid Phase Alternative:
-
If the compound is extremely labile, switch to Neutral Alumina (Activity Grade III) . Alumina is less acidic than silica and often provides better recovery for benzyl halides.[1]
-
Issue 2: "I cannot separate the mono-bromide from the di-bromide impurity."
Diagnosis: The "Selectivity" Problem. In the Wohl-Ziegler reaction (radical bromination of the toluene precursor), over-bromination is a statistical inevitability. The gem-dibromide (benzal bromide) byproduct often has an Rf value nearly identical to the desired benzyl bromide product on silica.[1]
The Solution: Thermodynamic Separation (Crystallization) Chromatography is often inefficient here. Separation based on lattice energy (crystallization) is superior to separation based on polarity.[1]
Protocol B: Fractional Crystallization Strategy
-
Solvent System: Hexanes (Anti-solvent) and Dichloromethane (DCM) or Toluene (Solvent).
-
Procedure:
-
Dissolve the crude mixture in the minimum amount of warm DCM.
-
Slowly add Hexanes until slight turbidity is observed.
-
Cool slowly to room temperature, then to -20°C.
-
The Trick: The gem-dibromide impurity usually disrupts crystal packing. The desired mono-bromide often crystallizes out first (or purer), while the di-bromide and unreacted toluene remain in the mother liquor.[1]
-
Validation: Check the supernatant vs. the crystals by 1H NMR. Look for the benzylic proton shifts (Mono-Br ~4.5 ppm vs Di-Br ~6.6 ppm).[1]
-
Issue 3: "My NMR shows a growing 'impurity' peak at 4.7 ppm over time."
Diagnosis: Hydrolysis (Moisture Sensitivity). The -CF3 and -F substituents pull electron density, making the benzylic carbon highly electrophilic.[1] Exposure to atmospheric moisture converts the bromide to the benzyl alcohol (Ar-CH2-OH) and releases HBr, which autocatalyzes further decomposition.[1]
The Solution: The "Dry-Dry" Workflow [1]
-
Workup: Avoid aqueous washes if possible.[1] Instead of washing with water/brine, filter the reaction mixture through a pad of Celite (to remove succinimide) and concentrate.
-
Storage: Store under Argon/Nitrogen at -20°C. Add a stabilizer like Copper turnings or Silver wool in the vial to scavenge free bromide ions if long-term storage is required.[1]
Part 2: Data & Visualization
Purification Decision Matrix
Before choosing a method, assess the physical state and impurity profile of your crude material.[2]
Figure 1: Decision tree for selecting the optimal purification method based on physical state and impurity profile.
Reference Data: Diagnostic NMR & Properties
Use this table to track purification progress. The Fluorine coupling will split proton signals, creating distinct patterns.
| Component | 1H NMR Signal (Benzylic) | Multiplicity (J-coupling) | Rf (10% EtOAc/Hex) |
| Product (Mono-Br) | ~ 4.50 - 4.60 ppm | Doublet (d) ( | 0.45 |
| Starting Material (Toluene) | ~ 2.35 ppm (Methyl) | Singlet/Doublet | 0.80 |
| Impurity (Gem-Dibromide) | ~ 6.60 - 6.70 ppm | Singlet (Broad) | 0.48 (Tricky!)[1] |
| Impurity (Alcohol) | ~ 4.75 ppm | Doublet | 0.15 |
Note: Chemical shifts are estimated based on substituent effects.[1] The 2-Fluoro group often causes long-range coupling to the benzylic protons.[1]
Part 3: Safety Protocol (Lachrymator Handling)
WARNING: This compound is a severe lachrymator (tear gas agent). It attacks mucous membranes instantly.[1]
-
Glassware Decontamination:
-
Do NOT remove dirty glassware from the hood immediately.
-
Soak all flasks, spatulas, and syringes in a bath of 10% Ammonium Hydroxide (NH4OH) in Ethanol for 1 hour.
-
Chemistry: The ammonia reacts with the benzyl bromide to form the benzyl amine salt, which is non-volatile and non-lachrymatory.
-
-
Spill Management:
-
Cover spills immediately with solid Sodium Carbonate or absorbent pads.[1]
-
Treat the area with the dilute Ammonia/Ethanol solution described above before wiping.
-
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for handling benzyl halides and silica neutralization).
-
Common Organic Chemistry. Benzyl Bromide: Properties and Safety. (General handling of lachrymators and reaction conditions).[2][3][4]
-
Podgoršek, A. et al. Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide.[1] Helvetica Chimica Acta, 2009.[1][4] (Mechanistic insights into radical bromination selectivity).
-
ScienceMadness Discussion. Accidentally made benzyl bromide! Ouch My eyes! (Practical peer-to-peer advice on neutralizing lachrymatory spills).
Technical Support Center: Troubleshooting the Decomposition of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide
Welcome to the technical support guide for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide. As a Senior Application Scientist, my goal is to provide you with field-proven insights and robust protocols to help you navigate the challenges associated with this highly reactive, yet valuable, synthetic building block. Its potent electrophilicity, driven by the trifluoromethyl substituent and the inherent nature of the benzylic bromide, makes it an excellent reagent but also susceptible to decomposition if not handled with care. This guide is structured to help you understand the root causes of its instability and provide actionable solutions to ensure the success of your experiments.
Section 1: Frequently Asked Questions - Understanding Core Reactivity
This section addresses the fundamental chemical principles governing the stability and reactivity of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide.
Q1: What makes this particular benzyl bromide derivative so reactive and prone to decomposition?
A1: The high reactivity of this compound stems from a combination of factors inherent to its structure:
-
Excellent Leaving Group: The bromide ion (Br⁻) is a weak base and an excellent leaving group, which facilitates nucleophilic substitution reactions.
-
Electrophilic Benzylic Carbon: The carbon atom of the C-Br bond is highly electrophilic. This is significantly enhanced by the strong electron-withdrawing inductive effect of the adjacent trifluoromethyl (-CF₃) group on the aromatic ring.
-
Resonance Stabilization: The benzylic position allows for the stabilization of reaction intermediates. While the electron-withdrawing groups somewhat destabilize a carbocation intermediate (in an Sₙ1 pathway), the resonance stabilization of the benzyl radical (in a radical pathway) is significant.[1][2] This compound is a primary benzylic halide, which typically favors an Sₙ2 mechanism, but the potential for Sₙ1 or radical pathways cannot be dismissed, especially under certain conditions.[3]
Q2: What are the primary decomposition pathways I should be aware of during my reaction?
A2: From our experience, there are three main decomposition routes that researchers encounter:
-
Hydrolysis: This is the most common issue. Trace amounts of water in your solvents, reagents, or glassware can act as a nucleophile, attacking the electrophilic benzylic carbon to form the corresponding 2-fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol. This is a fast reaction that can significantly reduce the yield of your desired product.[4]
-
Radical-Mediated Decomposition: Exposure to heat, UV light, or the presence of radical initiators can cause homolytic cleavage of the C-Br bond.[5][6] The resulting resonance-stabilized benzyl radical can then dimerize to form a bibenzyl impurity or engage in other unwanted side reactions.
-
Reaction with Solvents or Bases: Nucleophilic solvents (e.g., methanol, ethanol) can directly react to form ethers. Similarly, strongly nucleophilic bases can compete with your intended nucleophile, leading to undesired byproducts.
Q3: How do the fluoro and trifluoromethyl substituents specifically influence the compound's reactivity compared to a simple benzyl bromide?
A3: The electronic properties of these substituents are critical:
-
Trifluoromethyl (-CF₃) Group: As a powerful electron-withdrawing group, it significantly increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack (Sₙ2). Conversely, it destabilizes the formation of a benzyl carbocation, making a pure Sₙ1 pathway less favorable than for electron-rich benzyl bromides.[7]
-
Fluoro (-F) Group: The fluorine atom also exerts an inductive electron-withdrawing effect, further enhancing the electrophilicity of the reaction center.
Collectively, these groups "activate" the molecule for Sₙ2 reactions but can make it more sensitive to premature reaction with unintended nucleophiles like water.
Section 2: Troubleshooting Guide - Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered in the lab.
Issue 1: My reaction shows low or no yield of the desired product, and I recover mostly a polar, UV-active spot by TLC.
-
Possible Cause: Hydrolysis of the starting material. The polar spot is likely the corresponding benzyl alcohol.
-
Underlying Causality: Benzyl bromides, especially electron-deficient ones, are highly susceptible to hydrolysis. Even solvents rated as "anhydrous" can contain sufficient water (10-50 ppm) to cause significant decomposition over the course of a reaction.
-
Self-Validating Solution:
-
Rigorously Dry All Components: Dry glassware in an oven at >120°C for several hours and cool under a stream of inert gas. Use freshly distilled solvents or solvents passed through a purification system (e.g., a Grignard still or solvent tower).
-
Inert Atmosphere is Crucial: Set up your reaction under a positive pressure of dry nitrogen or argon. Use septa and syringe techniques for all reagent additions.
-
Pre-Reaction Stability Check: Before adding your primary nucleophile, stir the benzyl bromide and your base in the solvent for 15-30 minutes. Take a sample for TLC analysis. If you observe the formation of the polar alcohol spot, your conditions are not sufficiently anhydrous.
-
Issue 2: My crude NMR/GC-MS shows multiple products, including a major peak with a mass corresponding to the dimer of my starting material.
-
Possible Cause: Free radical-mediated decomposition and subsequent dimerization.
-
Underlying Causality: The benzylic C-Br bond is relatively weak and can be cleaved by light or heat to form a stable benzyl radical.[6] Two of these radicals can then combine to form a bibenzyl dimer.
-
Self-Validating Solution:
-
Exclude Light: Wrap your reaction flask completely in aluminum foil.
-
Degas Solvents: Before use, sparge your reaction solvent with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can participate in radical chain reactions.
-
Strict Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Avoid excessive heating. If heating is necessary, do so gently with a well-controlled oil bath.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing issues with reactions involving 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide.
Caption: A workflow for troubleshooting common reaction failures.
Section 3: Proactive Protocols & Best Practices
To prevent decomposition, it is essential to start with the right procedures and select appropriate reaction conditions.
Protocol: Recommended Handling and Storage
-
Storage: Store the reagent at 2-8°C in a tightly sealed container. The bottle should be flushed with argon or nitrogen before sealing. For long-term storage, consider placing the primary container inside a secondary, sealed container with desiccant.
-
Handling: Always handle the material in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).[8] The compound is corrosive and a lachrymator.
-
Aliquoting: If you plan to use small amounts over time, it is best practice to aliquot the reagent into smaller, single-use vials under an inert atmosphere upon receiving it. This prevents repeated exposure of the entire stock to atmospheric moisture.
Data Table: Solvent and Base Compatibility
The choice of solvent and base is critical to minimizing side reactions. This table provides a general guideline based on established principles of nucleophilic substitution.[9]
| Category | Recommended | Use with Caution | Avoid | Rationale |
| Solvents | Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Methanol (MeOH), Ethanol (EtOH), Water | Aprotic solvents are preferred. DMF/DMSO are excellent for Sₙ2 but can be difficult to dry completely and may contain nucleophilic impurities. Protic solvents will lead to solvolysis. |
| Bases | K₂CO₃, Cs₂CO₃ (mild, non-nucleophilic bases) | Diisopropylethylamine (DIPEA), Triethylamine (TEA) | NaOH, KOH, NaOMe, NaOEt, t-BuOK | Inorganic carbonates are effective and have low nucleophilicity. Hindered amines are good proton scavengers but can be nucleophilic at high temperatures. Strong alkoxide bases are highly nucleophilic and will compete with your desired nucleophile. |
Experimental Protocol: General Setup for a Nucleophilic Substitution
This protocol provides a self-validating framework for a typical Sₙ2 reaction.
-
Glassware Preparation: Dry a round-bottom flask and magnetic stir bar in a 150°C oven overnight. Assemble the flask with a condenser and a gas inlet adapter while still hot, and immediately place it under a positive pressure of dry argon or nitrogen. Allow to cool to room temperature.
-
Reagent Preparation: Add your nucleophile and a non-nucleophilic base (e.g., K₂CO₃) to the flask. If they are solids, they should be dried in vacuo beforehand.
-
Solvent Addition: Add freshly purified, anhydrous solvent via cannula or syringe.
-
Starting Material Addition: Dissolve the 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide in a small amount of anhydrous solvent in a separate, dry flask under inert gas. Add this solution dropwise to the stirring reaction mixture at room temperature (or 0°C if the reaction is expected to be highly exothermic).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LCMS every 30-60 minutes. Check for the disappearance of the starting material and the appearance of the desired product. Crucially, co-spot with the starting material to confirm it is being consumed.
-
Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Proceed with standard extraction, drying (e.g., over Na₂SO₄ or MgSO₄), and purification procedures.
Section 4: Visualizing Decomposition Pathways
Understanding the potential side reactions mechanistically can aid in prevention.
Diagram 1: Competing Nucleophilic Pathways
Caption: Competition between the desired nucleophile and water.
Diagram 2: Radical-Mediated Dimerization
Caption: Formation of bibenzyl impurity via a radical pathway.
References
-
Giri, R., et al. (2024). A General and Practical Protocol for Vicinal Dihalogenation of Olefins Using Vilsmeier-Type Salts. Journal of the American Chemical Society, 146(47), 31547–31557. [Link]
-
Friedrichs, G., & Wieters, B. (2002). Decomposition of the Benzyl Radical: Quantum Chemical and Experimental (Shock Tube) Investigations of Reaction Pathways. The Journal of Physical Chemistry A, 106(51), 12360–12369. [Link][5]
-
Kim, H., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19483-19488. [Link][10]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]
-
Ashenhurst, J. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link][6]
-
Savee, J. D., et al. (2015). The pyrolysis of the benzyl radical in a heated micro-reactor. I. Experimental findings. The Journal of Chemical Physics, 142(15), 154309. [Link][11]
-
Lee, H., et al. (2024). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. [Link]
-
Ashenhurst, J. (2013). 3 Factors That Stabilize Free Radicals. Master Organic Chemistry. [Link][2]
-
Hunt, I. (n.d.). Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
-
LibreTexts Chemistry. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link][9]
-
Khan Academy. (n.d.). Reactions at the benzylic position. [Link][3]
-
Wang, C., et al. (2020). Visible-Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Organic Letters, 22(12), 4736–4740. [Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing base for N-alkylation with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide
Technical Support Center: Advanced Synthesis Consultation Ticket ID: N-ALK-220239 Subject: Optimization of Base for N-Alkylation with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[]
Executive Summary: The Reactivity Landscape
You are working with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide (CAS: 220239-69-0).[] This is not a generic benzyl bromide; it is a highly polarized, electron-deficient electrophile.[]
The "Push-Pull" Electronic Hazard:
-
The Pull (4-CF3 & 2-F): The trifluoromethyl and fluoro groups are strong electron-withdrawing groups (EWG).[] They pull electron density away from the benzylic carbon, making it exceptionally electrophilic (hot) for
reactions. -
The Risk (Acidity): These same EWGs significantly increase the acidity of the benzylic protons. Strong bases (like NaH or KOtBu) pose a high risk of deprotonating this position, leading to carbene formation or E2 elimination to form the styrene derivative.
-
The Sterics (5-Me & 2-F): The ortho-fluoro and meta-methyl groups create a crowded transition state, which can paradoxically slow down the desired substitution while leaving the protons exposed for elimination.[]
Module 1: Base Selection Matrix
For this specific substrate, "stronger" is not better. You need a base that modulates nucleophilicity without triggering elimination.[]
| Base Class | Specific Reagent | Recommendation | Technical Rationale |
| Inorganic Carbonate (Heavy) | PRIMARY CHOICE | The "Cesium Effect": Large Cs+ cation forms a loose ion pair with the nucleophile, maximizing reactivity while minimizing basicity (lowering elimination risk).[] Excellent solubility in DMF/MeCN. | |
| Inorganic Carbonate (Light) | Secondary Choice | Cheaper, but less soluble in organic solvents. Often requires high heat to work, which increases the risk of styrene formation. | |
| Organic Amine | DIPEA / TEA | Conditional | Use only for highly reactive amines. Risk: Formation of quaternary ammonium salts with the base itself (competing nucleophile). |
| Strong Base | NaH / KOtBu | AVOID | High Danger. The benzylic protons in your electrophile are too acidic. These bases will drive E2 elimination or carbene decomposition.[] |
Module 2: The "Cesium Effect" & Mechanism
Why do we recommend Cesium Carbonate (
Visualizing the Pathway
The following diagram illustrates the competing pathways you must manage.
Figure 1: Reaction logic flow.[] Green paths indicate the optimized Cesium-mediated route.[] Red paths indicate failure modes caused by incorrect base strength or stoichiometry.
Module 3: Troubleshooting Guide (Q&A)
Q1: I am seeing a significant amount of a non-polar impurity by TLC/LCMS. What is it?
-
Diagnosis: This is likely the styrene derivative formed via E2 elimination .
-
The Cause: Your base is too strong (e.g., NaH) or your temperature is too high. The electron-withdrawing CF3 group makes the benzylic protons acidic (
in DMSO), allowing them to be plucked off.[] -
The Fix: Switch to
. Lower the reaction temperature to for the addition, then warm slowly to Room Temperature (RT). Do not heat above .
Q2: My reaction is stalling at 50% conversion. Should I add more base?
-
Diagnosis: Likely solubility limits or hydrolysis .[]
-
The Cause:
has poor solubility in MeCN/THF. The surface of the base becomes coated with KBr salt, stopping the reaction. -
The Fix:
-
Switch to DMF (Dimethylformamide) as the solvent to improve solubility.
-
Add a Phase Transfer Catalyst (PTC) like TBAI (Tetrabutylammonium iodide, 10 mol%). This swaps the Bromide for Iodide (Finkelstein reaction in situ), making the electrophile more reactive and helping solubilize the base.
-
Q3: I am getting dialkylation (two benzyl groups on my amine).
-
Diagnosis: Over-alkylation .[]
-
The Cause: The product (secondary amine) is often more nucleophilic than the starting material (primary amine).
-
The Fix:
-
Inverse Addition: Add the benzyl bromide dropwise to a solution of the Amine + Base. Keep the amine in excess (1.2 - 1.5 equiv).[]
-
The Cesium Advantage: As noted in Salvatore et al., Cesium bases promote mono-alkylation via surface-mediated effects.[]
-
Q4: The benzyl bromide seems to degrade before I even add it.
-
Diagnosis: Hydrolysis .[]
-
The Cause: This specific benzyl bromide is moisture-sensitive due to the electron-withdrawing activation.[]
-
The Fix: Use Molecular Sieves (4Å) in the reaction mixture. Ensure solvents are anhydrous.[] Store the reagent under Nitrogen/Argon in the fridge.
Module 4: The "Gold Standard" Protocol
This protocol is designed to maximize yield while suppressing the styrene elimination pathway.
Reagents:
-
Amine Substrate (1.0 equiv)[][2]
-
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide (1.1 equiv)[]
- (1.5 - 2.0 equiv)[]
-
TBAI (10 mol% - Optional, for sluggish amines)[]
-
Solvent: Anhydrous MeCN (Acetonitrile) or DMF.[]
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and cool under
. -
Base Activation: Add the Amine and
to the flask. Add anhydrous MeCN ( concentration). Stir at RT for 15 minutes. Why? This allows the base to deprotonate/activate the amine before the electrophile is introduced. -
Controlled Addition: Cool the mixture to
. Dissolve the benzyl bromide in a minimal amount of MeCN and add it dropwise over 10-20 minutes. -
Reaction: Allow the bath to warm to RT naturally. Stir for 4-12 hours. Monitor by TLC/LCMS.[]
-
Checkpoint: If starting material remains after 12h, add TBAI (10 mol%) and heat gently to
.
-
-
Workup: Dilute with EtOAc. Wash with water (
) and Brine ( ). The aqueous wash removes the DMF and inorganic salts. -
Purification: Flash chromatography. (Note: The fluorinated groups make the product distinct by TLC; often moves faster than non-fluorinated analogs).
References
-
Salvatore, R. N., et al. (2002).[3] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[][3][4][5] The Journal of Organic Chemistry. [Link][3]
-
Jung, K. W., et al. (1999).[4] "Cesium Hydroxide Promoted Chemoselective N-Alkylation."[][4] Organic Letters. [Link][]
Sources
Technical Support Center: Purification Strategies for Reactions Involving 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide from your reaction mixtures. As a reactive electrophilic intermediate, its removal is critical for obtaining pure products and ensuring the reliability of downstream applications. This document is designed to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide that I should be aware of during workup and purification?
Understanding the physicochemical properties of this reagent is the first step to effective purification. It is a substituted benzyl bromide, which informs its reactivity and behavior.
-
Electrophilicity: The benzylic carbon is highly electrophilic due to the electron-withdrawing nature of the bromine atom and the aromatic ring. This makes it susceptible to attack by a wide range of nucleophiles, a property we can exploit for its removal.
-
Physical State & Solubility: This compound is typically a liquid or low-melting solid at room temperature, with a relatively high boiling point, making it difficult to remove by simple evaporation under reduced pressure on a small scale.[1][] It is generally soluble in common organic solvents like ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF), but insoluble in water.
-
Safety: Like many benzyl bromides, it is a lachrymator, meaning it is an irritant to the eyes and respiratory system.[3] Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]
Q2: How can I effectively monitor the presence of unreacted 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide in my reaction?
Real-time reaction monitoring is crucial to determine reaction completion and to assess the purification challenge. Thin-Layer Chromatography (TLC) is the most common and effective method.
Protocol 1: TLC Monitoring
-
Sample Preparation: During your reaction, periodically withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Quench it with a few drops of water and extract with a small volume of ethyl acetate (0.5 mL).[3]
-
Spotting: Spot the organic layer onto a silica gel TLC plate. Also spot your starting material (the benzyl bromide) and your nucleophile as references.
-
Elution: Develop the TLC plate using a suitable mobile phase. Since 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is relatively nonpolar, start with a nonpolar solvent system like 10-20% ethyl acetate in hexanes. Adjust polarity as needed to achieve good separation between the starting material and the product.
-
Visualization: This compound is UV-active due to the aromatic ring.[4] Visualize the plate under a UV lamp (254 nm), where it will appear as a dark spot.[4] You can also use staining agents like potassium permanganate, which reacts with oxidizable groups, though UV is typically sufficient.[4] The benzyl bromide spot should have a high Rf value in nonpolar solvent systems.[5]
Troubleshooting Guide: Removal and Purification
Issue 1: My product is organic-soluble, but the unreacted benzyl bromide remains in the organic layer after a standard aqueous wash.
This is expected behavior. Both your desired product (assuming it's not a salt) and the unreacted benzyl bromide are typically nonpolar enough to remain in the organic phase during a simple water or brine wash. The solution is not to wash more, but to chemically alter the unreacted starting material to change its solubility. This process is known as scavenging or quenching.
Solution: Chemical Scavenging of Excess Electrophile
The most effective workup procedure involves adding a nucleophilic "scavenger" reagent that selectively reacts with the excess electrophilic benzyl bromide. This reaction converts it into a new compound that can be easily separated by extraction or filtration.
This is often the most robust method. A tertiary amine like triethylamine (TEA) will react with the benzyl bromide to form a quaternary ammonium salt, which is highly polar and soluble in water.[6]
Protocol 2: Triethylamine (TEA) Quench
-
Reaction: After your primary reaction is complete (as determined by TLC), add 2-3 equivalents of triethylamine (relative to the excess benzyl bromide) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the benzyl bromide spot by TLC.
-
Extraction: Dilute the reaction mixture with your primary extraction solvent (e.g., ethyl acetate). Wash the organic layer thoroughly with water (2-3 times) and then with brine. The benzyltriethylammonium bromide salt will partition into the aqueous layer.[6]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
For cleaner purifications, especially in parallel synthesis, scavenger resins are an excellent choice. These are solid-supported reagents that react with the excess starting material. The reacted resin is then simply filtered away.[7]
Protocol 3: Amine Resin Scavenging
-
Resin Selection: Choose a polymer-supported amine resin, such as tris(2-aminoethyl)amine polystyrene resin (PS-Trisamine).
-
Addition: Add 3-4 equivalents of the scavenger resin to the completed reaction mixture.
-
Agitation: Gently agitate the slurry at room temperature or with gentle heating (e.g., 40 °C) for 2-16 hours. The reaction time will depend on the reactivity of the resin.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure.
The primary advantage of this method is the simplified workup, avoiding aqueous extractions.[7]
Workflow for Chemical Scavenging
Caption: Workflow for removing excess benzyl bromide via chemical scavenging.
Table 1: Comparison of Common Scavenging Methods
| Method | Scavenger Reagent | Byproduct Formed | Removal Method | Advantages | Disadvantages |
| Amine Quench | Triethylamine (TEA) | Benzyltriethylammonium bromide (salt) | Aqueous Extraction | Fast, inexpensive, common lab reagent.[6] | Requires aqueous workup; product must be stable to basic conditions. |
| Resin Scavenge | Polymer-bound amine or thiol | Resin-bound adduct | Filtration | Very clean; no aqueous workup needed; ideal for automation.[7] | Slower reaction time; resins are more expensive. |
| Thiol Quench | 1-Dodecanethiol | Benzyl dodecyl thioether | Chromatography | Effective for base-sensitive products. | Byproduct is organic-soluble and requires chromatography for removal. |
Issue 2: My product is sensitive to amines or my quenching reaction was incomplete. How can I purify my product using column chromatography?
Flash column chromatography on silica gel is a standard method for purifying organic compounds. Since 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is a relatively nonpolar compound, it can often be separated from more polar products.
Protocol 4: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a system where your product has an Rf value of ~0.3, and there is clear separation from the benzyl bromide spot (which should have a higher Rf). A gradient elution from hexane to ethyl acetate is a common starting point.[6]
-
Column Packing: Pack a glass column with silica gel using your initial, nonpolar eluent (e.g., 100% hexanes or 5% ethyl acetate/hexanes).
-
Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like DCM or the eluent) and load it onto the top of the silica gel.
-
Elution: Begin eluting with the nonpolar solvent. The unreacted 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide will travel down the column much faster than most products.[5] Collect fractions and monitor them by TLC.
-
Gradient (if needed): Once the benzyl bromide has been eluted, you can gradually increase the polarity of the mobile phase to elute your desired product.
-
Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Decision Tree for Purification Strategy
Caption: Decision-making guide for selecting a purification method.
References
- He, H., et al. (2024). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry.
-
Various Authors. (2014). How does one separate Benzyl bromide from the reaction mixture? ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (2010). Working with Hazardous Chemicals. Org. Synth. 2010, 87, 36-52. Retrieved from [Link]
-
Supporting Information. (n.d.). General Procedure for reaction of Benzylic alcohol with Benzyl bromide. Retrieved from [Link]
-
Various Authors. (2012). Removing Benzyl bromide. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Reddit. (2022). separating benzyl bromide. r/chemistry. Retrieved from [Link]
-
University Course Material. (n.d.). Scheme 2. N-Benzylation Using Benzyl Bromide. 3 → 6. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Various Authors. (2025). High-loading scavenger resins for combinatorial chemistry. ResearchGate. Retrieved from [Link]
-
Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis. Retrieved from [Link]
Sources
Technical Support Center: Stability of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide
Executive Summary & Molecule Profile
Compound: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide Primary Utility: Electrophilic building block for introducing the pharmacophore-relevant 2-fluoro-4-(trifluoromethyl)benzyl moiety.
Core Reactivity Profile:
This compound is an activated benzyl halide . The presence of the electron-withdrawing trifluoromethyl (
Critical Safety Note: Like all benzyl bromides, this compound is a potent lachrymator and corrosive. All handling must occur in a functioning fume hood.[1]
Solvent Compatibility & Stability
The most frequent user complaints regarding this compound stem from improper solvent selection during analysis (NMR/LCMS) or reaction setup.
Solvent Compatibility Matrix
| Solvent System | Stability Rating | Technical Notes |
| Dichloromethane (DCM) | Excellent | Recommended for storage and reactions. Must be anhydrous. |
| Chloroform ( | Good | Acidic impurities in |
| DMSO ( | CRITICAL FAILURE | DO NOT USE. Rapidly oxidizes to the aldehyde via the Kornblum pathway. |
| Methanol / Ethanol | Poor | Undergoes solvolysis (ether formation) within hours at RT. |
| Acetonitrile ( | Good | Stable for short-term use (<24h). Suitable for LCMS injection. |
| Acetone | Moderate | Generally stable, but susceptible to Finkelstein-like reactions if iodide sources are present. |
Degradation Mechanisms (Visualized)
Understanding how the molecule degrades allows you to identify impurities in your spectra.
Pathway Analysis
-
Hydrolysis: Moisture attacks the highly electrophilic benzylic carbon, releasing HBr and forming the benzyl alcohol. The HBr by-product is autocatalytic.
-
Kornblum Oxidation (DMSO): The sulfoxide oxygen of DMSO attacks the benzylic carbon, displacing bromide. This intermediate decomposes to form the corresponding benzaldehyde.
Figure 1: Primary degradation pathways. Note that the electron-deficient ring accelerates both pathways relative to standard benzyl bromide.
Troubleshooting Guide (FAQ)
Q1: "I dissolved the sample in DMSO-d6 for NMR, and I see a new singlet around 10.0 ppm. Is my sample impure?"
Diagnosis: This is likely an artifact created during sample preparation. Mechanism: You have inadvertently performed a Kornblum Oxidation . Benzyl bromides react with DMSO to form alkoxysulfonium salts, which decompose into aldehydes (signal at ~10 ppm) and dimethyl sulfide. Solution:
-
Discard the DMSO sample; recovery is not possible.
-
Run a new NMR using
or .
Q2: "My clear oil turned cloudy/white after sitting on the bench for 2 hours."
Diagnosis: Hydrolysis has occurred. Mechanism: The 4-trifluoromethyl group makes the benzylic position highly susceptible to moisture. The "cloudiness" is often the formation of the corresponding benzyl alcohol (which may be solid or less soluble) or HBr salts if amines are present. Solution:
-
Dissolve the sample in DCM.
-
Wash with cold, saturated
(to remove HBr). -
Dry over
and concentrate. -
Prevention: Always purge storage vials with Nitrogen/Argon.
Q3: "The compound has turned a light pink/brown color."
Diagnosis: Trace liberation of Bromine (
-
If the NMR is clean: The color is likely due to trace impurities (<1%) and the compound can be used.
-
Purification: Pass through a short plug of silica gel using Hexanes/DCM (1:1) to remove the colored impurities.
Storage & Handling Protocols
To maximize shelf-life (maintain >98% purity for 6+ months), follow this strict protocol.
Standard Operating Procedure (SOP): Storage
-
Temperature: Store at 2°C to 8°C (Refrigerated). For long-term (>3 months), store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen . The container must be tightly sealed with Parafilm.
-
Light: Store in amber vials or wrap clear vials in aluminum foil.
SOP: Re-Purification (If hydrolysis >5% is detected)
If your NMR shows a benzyl alcohol peak (typically a doublet/singlet ~4.5-4.8 ppm distinct from the bromide's ~4.5 ppm, depending on solvent):
-
Dissolution: Dissolve crude material in minimal Hexanes with 5% Ethyl Acetate.
-
Filtration: Filter through a 0.45µm PTFE syringe filter if solids are present.
-
Silica Plug:
-
Prepare a small silica column (approx. 10x weight of the compound).
-
Elute with Hexanes/EtOAc (95:5) . The benzyl bromide moves close to the solvent front; the alcohol is much more polar and will stick to the silica.
-
-
Concentration: Evaporate solvent at <30°C . High heat can trigger thermal degradation.
References
-
Kornblum, N., et al. "A New Method for the Oxidation of Alkyl Halides to Aldehydes." Journal of the American Chemical Society, vol. 79, no. 24, 1957.
-
Sigma-Aldrich. "Product Safety Data Sheet: 4-(Trifluoromethyl)benzyl bromide." (General safety and stability data for analogous structures).
-
Thermo Fisher Scientific. "Safety Data Sheet: 5-Fluoro-2-(trifluoromethyl)benzyl bromide." (Confirming lachrymator/corrosive hazards).
-
Hanumanthu, R., & Weaver, J. D. "Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides."[2] Organic Letters, 2024.[2][3] (Discussing reduction potentials and radical stability of electron-deficient benzyl halides).
Sources
Technical Support Center: Handling 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide
Product Category: Fluorinated Building Blocks / Alkylating Agents CAS: 2090538-66-8 (Reference for analog/class behavior) Hazard Class: Corrosive (1B), Lachrymator, Acute Toxicity
Introduction: The "Hidden" Hazards of Fluorinated Benzyl Bromides
Welcome to the Technical Support Center. You are likely working with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide as an intermediate for installing a specific lipophilic, metabolically stable motif into a drug candidate (likely a kinase inhibitor or CNS-active agent).
While most researchers respect the "Corrosive" label, the specific combination of a benzyl bromide core with electron-withdrawing groups (
This guide addresses the specific operational challenges you will face, moving beyond the generic SDS to field-proven laboratory protocols.
Module 1: Critical Safety & Handling (The "Tear Gas" Effect)
Q: Even inside the fume hood, my eyes are burning when I open the bottle. What is happening?
A: You are experiencing the lachrymatory effect . Benzyl bromides are potent alkylating agents that react with the TRPA1 ion channels in your corneal nerves.
-
The Cause: Invisible micro-aerosols or vapors escaping due to air turbulence at the hood sash.
-
The Fix:
-
Sash Height: Lower the sash to the absolute minimum working height (below your chin).
-
Destruction Trap: Place a small beaker of 2M aqueous Ammonia or Triethylamine/Methanol inside the hood. Dip all contaminated spatulas, pipette tips, and septa into this quenching solution immediately after use. Do not throw them directly into the solid waste bin, or the bin will become a "tear gas generator."
-
Glove Protocol: Use double nitrile gloves . Benzyl bromides can permeate single nitrile layers rapidly. If you feel a "warming" sensation on your skin, change gloves immediately.
-
Q: The material is a solid, but it looks "wet" or sticky. Is it safe to use?
A: This indicates partial hydrolysis or melting point depression due to impurities.
-
Scientific Context: The electron-withdrawing
and groups destabilize the C-Br bond relative to moisture. Hydrolysis produces HBr (gas) and the corresponding benzyl alcohol. -
Action:
-
If it's a slightly sticky solid: It is likely usable but weigh it quickly.
-
If there is visible liquid separation (and it should be solid): Check purity via NMR (
or ). Look for a shift in the benzylic protons (usually ppm for bromide vs ppm for alcohol).
-
Module 2: Storage & Stability (Preventing Decomposition)
Q: My white solid has turned yellow/orange. Can I still use it?
A: The color change indicates autocatalytic decomposition .
-
Mechanism: Light or heat cleaves the C-Br bond, generating trace HBr. This HBr acts as a catalyst, accelerating further decomposition and polymerization.
-
Decision Matrix:
Q: Why does the protocol recommend storage at -20°C?
A: To arrest the kinetics of hydrolysis and photolysis.
-
Protocol: Store under an inert atmosphere (Argon/Nitrogen). If the original bottle seal is broken, transfer the vial into a secondary jar containing desiccant (e.g., Drierite) before placing it in the freezer.
Visualizing the Decomposition Cycle
The following diagram illustrates why moisture control is critical for this specific fluorinated derivative.
Figure 1: The Autocatalytic Decomposition Cycle. Note how HBr generation creates a feedback loop, accelerating degradation.
Module 3: Reaction Troubleshooting (Optimization)
Q: I am getting low yields in my nucleophilic substitution (S_N2). Why?
A: The electron-deficient nature of the ring makes the benzylic carbon highly electrophilic, but it also increases "side" reactivity.
-
Issue 1: Hydrolysis Competition. If your solvent (DMF, Acetone, Acetonitrile) is "wet," water will outcompete your nucleophile.
-
Fix: Use anhydrous solvents and flame-dried glassware.
-
-
Issue 2: Dimerization. If using a strong base (like NaH), you may deprotonate the benzylic position (unlikely with this substitution pattern but possible) or cause Wurtz-type coupling.
-
Fix: Switch to a milder base like
or in Acetone or DMF.
-
Q: How do I remove unreacted Benzyl Bromide from my product?
A: Do not rely solely on column chromatography, as the bromide streaks and is hard to visualize.
-
The "Scavenger" Protocol:
-
Once the reaction is complete (by TLC/LCMS), add 1.5 equivalents of a secondary amine (e.g., Morpholine or Dimethylamine) to the reaction mixture.
-
Stir for 30 minutes at room temperature.
-
The excess benzyl bromide converts to a highly polar, water-soluble ammonium salt.
-
Workup: Perform an acidic wash (1M HCl) during extraction. The ammonium salt will partition into the aqueous layer, leaving your pure product in the organic layer.
-
Module 4: Emergency & Disposal Protocols
Q: I spilled the solid on the bench. How do I clean it without clearing the lab?
A: Do not wipe it with a dry paper towel (this disperses dust/aerosols).
-
Cover: Gently cover the spill with a paper towel soaked in 5% aqueous ammonia or saturated sodium bicarbonate .
-
Wait: Allow it to sit for 10-15 minutes. The base hydrolyzes the bromide to the non-lachrymatory alcohol.
-
Wipe: Wipe up the slurry. Double bag the waste.
-
Ventilate: Leave the area for 20 minutes to allow air exchange.
Summary of Physical Data & Storage
| Parameter | Specification / Recommendation |
| State | Solid or Low-Melting Solid (Check specific lot) |
| Storage Temp | -20°C (Freezer) |
| Atmosphere | Inert (Argon/Nitrogen) essential |
| Sensitivity | Moisture (High), Light (Moderate) |
| Incompatibility | Strong Oxidizers, Bases, Amines |
| Quenching Agent | 2M Ammonia or Triethylamine/MeOH |
References
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 5-Fluoro-2-(trifluoromethyl)benzyl bromide (Analogous Hazard Data). Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Benzyl Bromide Hazard Datasheet. Retrieved from
-
Organic Syntheses. (2010). Handling of Benzyl Bromide and Lachrymators.[1][4][5][6] Org.[3][7][8] Synth. 2010, 87, 36-52.[8] Retrieved from
-
Common Organic Chemistry. (n.d.). Benzyl Bromide: Reactivity and Safety Profiles.[4] Retrieved from
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.es [fishersci.es]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Benzyl Bromide [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. orgsyn.org [orgsyn.org]
Validation & Comparative
HPLC purification of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide products
HPLC Purification of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide: A Comparative Technical Guide
Executive Summary & Strategic Analysis
Target Analyte: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide CAS: 239135-48-9 (Analogous) Chemical Class: Fluorinated Benzyl Halide / Electrophilic Alkylating Agent[1]
The Purification Challenge: Purifying this compound presents a classic "Stability vs. Selectivity" paradox. As a benzyl bromide, the molecule is inherently reactive (an electrophile prone to S_N2 reactions) and susceptible to hydrolysis in aqueous mobile phases, converting to the corresponding benzyl alcohol. However, its high hydrophobicity and fluorination pattern require specific stationary phase interactions for effective separation from its metabolic precursors (often the corresponding toluene) and over-brominated side products.
This guide objectively compares three purification strategies:
-
Method A (Pentafluorophenyl - PFP): The "Selectivity King" for fluorinated aromatics.
-
Method B (C18 - ODS): The standard "Workhorse" method.
-
Method C (Normal Phase Silica): The "Stability-First" approach for scale-up.[1]
Strategic Decision Matrix
Before selecting a protocol, assess your crude mixture and goals using the following logic flow.
Figure 1: Decision tree for selecting the optimal purification mode based on scale and stability requirements.
Comparative Analysis of Methods
The following table synthesizes performance metrics based on physicochemical principles of fluorinated aromatics.
| Feature | Method A: Fluoro-Phenyl (PFP) | Method B: Standard C18 | Method C: Normal Phase (Silica) |
| Selectivity ( | High (1.2 - 1.4) Exploits | Moderate (1.0 - 1.1) Relies purely on hydrophobicity.[1] Risk of co-elution with starting material. | High (Isomer Specific) Separates based on polarity. Excellent for removing polar benzyl alcohol. |
| Stability Risk | Moderate Requires aqueous mobile phase (hydrolysis risk if pH > 4). | Moderate Same aqueous risk as Method A. | Low (Best) Non-aqueous solvents (Hexane/EtOAc) prevent hydrolysis entirely. |
| Sample Capacity | Low to Moderate | High | Very High |
| Primary Use Case | Purity Analysis & Final QC | Rough Purity Checks | Isolation & Synthesis Purification |
Detailed Experimental Protocols
Method A: The "Selectivity King" (Fluoro-Phenyl / PFP)
Recommended for: Final purity assessment and separating closely related fluorinated impurities.[1]
Mechanism: The pentafluorophenyl (PFP) stationary phase engages in specific "fluorine-fluorine" interactions and strong
Protocol:
-
Column: 150 x 4.6 mm, 2.7 µm Fused-Core Pentafluorophenyl (e.g., Supelco Ascentis Express F5 or Phenomenex Kinetex F5).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is critical to suppress silanol activity and stabilize the bromide).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (C-Br bond absorption).[1]
-
Temperature: 25°C (Do not heat; heat accelerates hydrolysis).
Self-Validating Step: Inject a standard of the starting material (2-Fluoro-5-methyl-4-(trifluoromethyl)toluene).[1] It should elute before the benzyl bromide product on a PFP column due to the lack of the polarizable C-Br bond, whereas on C18, they may overlap significantly.
Method C: The "Stability" Option (Normal Phase Silica)
Recommended for: Preparative isolation and purifying crude reaction mixtures.
Mechanism: By using non-polar solvents, this method eliminates water, preventing the hydrolysis of the benzyl bromide into benzyl alcohol. The polar silica retains the benzyl alcohol impurity strongly, allowing the non-polar benzyl bromide to elute quickly.
Protocol:
-
Column: 250 x 4.6 mm, 5 µm High-Purity Silica (e.g., Zorbax SIL or Luna Silica).[1]
-
Mobile Phase: Hexane / Ethyl Acetate (Isocratic or Gradient).
-
Starting Point: 95:5 Hexane:EtOAc.
-
-
Flow Rate: 1.5 mL/min.
-
Detection: UV @ 254 nm.[2]
-
Sample Diluent: 100% Hexane (or minimal DCM if solubility is an issue).
Self-Validating Step: Spike the sample with Benzyl Alcohol.[1] In this system, the Benzyl Bromide product (Rf ~0.6-0.8) must resolve completely from the Benzyl Alcohol (Rf ~0.2-0.3).[1] If the alcohol "streaks" or co-elutes, reduce the Ethyl Acetate concentration.
Critical Stability Warning & Troubleshooting
The Hydrolysis Trap: Benzyl bromides are reactive.[3] In a standard Reverse Phase (Water/ACN) run, the half-life of this compound may be measured in hours, not days.
Experimental Proof of Stability (The "t=1hr" Test): To validate your analytical method (Method A or B), perform the following:
-
Prepare a sample in 100% Acetonitrile.
-
Inject immediately (t=0).
-
Let the sample sit in the autosampler (if aqueous diluent is used) or simply re-inject the same vial after 1 hour.
-
Pass Criteria: No new peak should appear at RRT ~0.4-0.6 (typical region for the more polar Benzyl Alcohol hydrolysis product). If a new peak grows, switch immediately to Method C (Normal Phase) .
Figure 2: Mandatory stability validation workflow for Reverse Phase methods.
References
-
Selectivity of Fluorinated Phases
-
Comparison of Selectivity Differences Among Different Phenyl Columns. Agilent Technologies Application Note.[4] (Demonstrates the unique
- selectivity of Phenyl-Hexyl and PFP phases vs. C18).
-
-
Hydrolysis of Benzyl Halides
-
General HPLC Method Development
- Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Separation Science. (Foundational principles for choosing between NP and RP for lipophilic/reactive compounds).
-
Compound Data & Safety
Sources
- 1. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
Comparative Structural Analysis & Crystallographic Guide: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl Bromide Derivatives
Executive Summary & Strategic Context
In the realm of medicinal chemistry, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide (CAS: 220239-69-0) represents a "privileged scaffold." The combination of a reactive benzyl bromide handle with a trifluoromethyl (-CF₃) group and an ortho-fluorine creates a unique electronic and steric profile. This molecule is frequently used as a fragment in the synthesis of LXR agonists and anticancer agents, where the fluorine atoms modulate lipophilicity (LogP) and metabolic stability.
This guide provides a technical comparison of crystallization methodologies and structural expectations for this derivative versus its non-fluorinated analogs. Unlike standard alkyl halides, the presence of the -CF₃ group introduces specific crystallographic challenges—namely rotational disorder and weak dispersion forces—that require tailored experimental protocols.
Comparative Analysis: Fluorinated Target vs. Non-Fluorinated Analog
To understand the crystallographic behavior of the target molecule, we compare it against a structural control: 2,5-Dimethyl-4-benzyl bromide . This comparison highlights the "Fluorine Effect" on crystal packing and density.[1]
Table 1: Structural & Physicochemical Comparison
| Feature | Target: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide | Control: 2,5-Dimethyl-4-benzyl bromide | Implication for Crystallography |
| Molecular Weight | ~271.05 g/mol | ~213.11 g/mol | Target has higher scattering power (better diffraction). |
| Calculated Density | ~1.64 g/cm³ | ~1.35 g/cm³ | Fluorination significantly increases lattice density; expect tighter packing.[1] |
| Melting Point | Low-melting solid (32–35°C) | Solid (38–40°C) | Critical: Target requires low-temp handling to prevent melting during mounting. |
| Dominant Interaction | F...F, C-H...F, Br...F | C-H...π, van der Waals | Target relies on weak electrostatic contacts; crystals may be brittle. |
| Disorder Risk | High (-CF₃ rotation) | Low (Methyl rotation) | Requires specific refinement strategies (see Section 4). |
Experimental Protocols: Crystallization Strategy
Standard evaporation often fails for fluorinated benzyl bromides due to their high solubility in organic solvents and low melting points, leading to "oiling out."[1] We compare two methodologies: Method A (Standard Evaporation) and Method B (Optimized Vapor Diffusion) .[1]
Method A: Slow Evaporation (Not Recommended)
-
Outcome: Often yields amorphous oils or microcrystalline powders due to rapid solvent loss and lack of nucleation control.[1]
-
Suitability: Low.[1]
Method B: Low-Temperature Vapor Diffusion (Recommended)
This protocol utilizes the difference in solubility and volatility to grow diffraction-quality single crystals while maintaining a low temperature to prevent melting.
Protocol: Optimized Vapor Diffusion
-
Dissolution (Inner Vial):
-
Dissolve 20 mg of the target compound in 0.5 mL of Dichloromethane (DCM) .
-
Note: DCM is chosen for its high solubility and moderate volatility.[1]
-
-
Precipitant (Outer Vial):
-
Place 3 mL of n-Pentane in a larger vial.
-
Note: Pentane is a poor solvent for the target but highly volatile.[1]
-
-
Assembly:
-
Place the open inner vial inside the outer vial.
-
Cap the outer vial tightly.[1]
-
-
Incubation:
-
CRITICAL STEP: Place the entire assembly in a 4°C refrigerator .
-
Reasoning: Lowering the temperature reduces the solubility limit gradually and prevents the low-melting solid from turning into oil.
-
-
Harvesting:
Visualization: Crystallization Workflow
The following diagram outlines the decision matrix for crystallizing low-melting fluorinated derivatives.
Figure 1: Decision matrix for crystallizing low-melting fluorinated benzyl bromides. Note the critical requirement for refrigeration.
Data Collection & Refinement Strategy
When collecting data on 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide, two specific crystallographic challenges arise: Heavy Atom Absorption and -CF₃ Disorder .[1]
Absorption Correction (The Bromine Effect)
Bromine is a heavy scatterer (
-
Problem: Significant absorption of X-rays, potentially leading to errors in bond lengths if not corrected.[1]
-
Solution: Use Multi-scan absorption correction (e.g., SADABS or CrysAlisPro scaling).[1] Ensure the crystal shape is accurately indexed (face-indexing) to assist the algorithm.
Handling -CF₃ Rotational Disorder
The trifluoromethyl group often rotates freely around the C-C bond, creating electron density "smearing."[1]
-
Refinement Protocol:
Structural Interaction Map
Understanding the intermolecular forces is vital for explaining the stability (or lack thereof) in the crystal lattice.
Figure 2: Intermolecular interaction network. The Bromine 'Sigma Hole' often drives the primary lattice formation, while the -CF3 groups tend to segregate into fluorous domains.
Safety & Handling (Lachrymator Warning)
Warning: Benzyl bromides are potent lachrymators (tear gas agents).[1]
-
Engineering Controls: All crystallization setups must be performed inside a functioning fume hood.
-
Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate nearby to neutralize spills.[1] The thiosulfate reacts with the alkyl bromide to form a non-volatile salt.[1]
References
-
Desiraju, G. R., et al. (2013).[1] "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link
-
Gilli, P., et al. (2009).[1] "The Nature of the Halogen Bond." Chemical Reviews. Link
-
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. (Standard reference for -CF3 disorder refinement). Link
-
Cambridge Structural Database (CSD). Search parameters: "Trifluoromethyl benzyl bromide packing motifs."[1] Link
Sources
Comparative Guide: Purity Assessment of Compounds Synthesized via 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl Bromide
Executive Summary
The integration of the 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl moiety (hereafter referred to as FMTB ) is a critical step in the synthesis of next-generation kinase inhibitors and receptor modulators. However, the reagent used to introduce this group—2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide (FMTB-Br) —presents a dual analytical challenge.
First, as a potent alkylating agent, FMTB-Br is classified as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines, requiring quantification at trace levels (often <10 ppm) in the final Active Pharmaceutical Ingredient (API). Second, the high electronegativity of the trifluoromethyl and fluoro groups alters the physicochemical behavior of the final compound, often complicating standard UV-based purity assays due to weak chromophores or overlapping retention times.
This guide compares three distinct analytical workflows to ensure the purity of FMTB-derived compounds: RP-HPLC (UV/MS) for trace impurity profiling,
Part 1: The Analytical Challenge
The Genotoxic Risk (The "PGI" Factor)
Benzyl bromides are direct-acting alkylating agents. In the synthesis of FMTB-compounds, unreacted FMTB-Br can persist in the final matrix. Unlike standard impurities controlled at 0.10%, this must be controlled to a Threshold of Toxicological Concern (TTC) , typically 1.5 µ g/day .
Chemical Instability
FMTB-Br is highly susceptible to solvolysis.
-
Hydrolysis: In the presence of moisture, it converts to the corresponding benzyl alcohol.
-
Methanolysis: If methanol is used in sample preparation (common in HPLC), it converts to the methyl ether, leading to false-positive impurity identification.
The Fluorine Advantage
The specific substitution pattern (2-Fluoro, 4-Trifluoromethyl) provides a unique magnetic handle. The
Part 2: Comparative Methodology
Method A: RP-HPLC (UV/MS) – The Industry Standard
Best for: Trace quantification of residual FMTB-Br and related organic impurities.
Mechanism: Uses a C18 stationary phase with an acidic mobile phase to stabilize the bromide. Mass spectrometry (SIM mode) is preferred for sensitivity, but UV at low wavelengths (210–220 nm) is viable for general purity.
Method B: -qNMR – The Orthogonal Assay
Best for: Absolute purity (Assay) and Mass Balance.
Mechanism: Quantifies the molar ratio of the product against an internal standard (e.g.,
Method C: Derivatization-HPLC – The Accessible Alternative
Best for: Trace PGI analysis in labs lacking MS.
Mechanism: Reacts residual FMTB-Br with a strong nucleophile (e.g., 4-Nitrophenyl piperazine) to create a highly UV-active derivative, shifting detection to ~390 nm and removing matrix interference.
Data Comparison: Performance Metrics
| Feature | Method A: RP-HPLC-MS | Method B: | Method C: Derivatization-HPLC |
| Primary Use | Trace PGI & General Purity | Absolute Assay (Content) | Trace PGI (Low Cost) |
| LOD (Limit of Detection) | < 1 ppm | ~100-500 ppm | ~5-10 ppm |
| Specificity | High (m/z separation) | Excellent (Structural ID) | High (Chemical selectivity) |
| Sample Stability | Moderate (Solvent dependent) | High (Inert solvents) | High (Bromide is consumed) |
| Reference Standard | Required | Not Required | Required |
Part 3: Experimental Protocols
Protocol 1: Trace Analysis of Residual FMTB-Br via LC-MS/MS
Objective: Quantify unreacted bromide to <10 ppm levels.
Reagents:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile (Do NOT use Methanol).
-
Column: Agilent Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm).
Workflow:
-
Sample Prep: Dissolve 50 mg of the final FMTB-compound in 10 mL of Acetonitrile (anhydrous). Keep cooled to 4°C.
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: 5% -> 95% B
-
6-8 min: 95% B
-
-
Detection: MS/MS in MRM (Multiple Reaction Monitoring) mode.
-
Target Transition for FMTB-Br: m/z 270/272
-> 191 . -
Note: The loss of bromine (79/81) is the characteristic fragmentation.
-
Protocol 2: Absolute Purity Assay via -qNMR
Objective: Determine the weight % purity of the synthesized compound without a reference standard.
Reagents:
-
Solvent: DMSO-
or CDCl (must solubilize the product fully). -
Internal Standard (IS):
-Trifluorotoluene (BTF) or 4,4'-Difluorobiphenyl. Criteria: IS peaks must not overlap with the product's (-60 to -65 ppm) or Ar-F (-110 to -120 ppm) signals.
Workflow:
-
Weighing: Accurately weigh ~20 mg of the sample (
) and ~10 mg of the Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Solubilization: Add 0.6 mL deuterated solvent and mix thoroughly. Transfer to NMR tube.
-
Acquisition Parameters:
-
Pulse Sequence: zgig (Inverse gated decoupling to eliminate NOE).
-
Relaxation Delay (
): (typically 10–20 seconds for fluorinated groups). -
Scans: 32 or 64 (for S/N > 250).
-
Center frequency: Set to middle of the fluorine range.
-
-
Calculation:
Where = Integral area, = Number of F nuclei, = Molecular weight, = Mass, = Purity of IS.[1]
Part 4: Visualization of Analytical Logic
Diagram 1: Impurity Fate & Detection Pathways
This diagram illustrates the chemical fate of the FMTB-Br reagent and how different analytical nodes detect specific species.
Caption: Chemical fate of the FMTB-Br reagent and the specific analytical technique required for each resulting species.
Diagram 2: Analytical Decision Matrix
A logic flow for researchers to select the correct validation method based on their phase of development.
Caption: Decision tree for selecting between LC-MS, Derivatization, HPLC-UV, and qNMR based on resource availability and analytical goals.
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2][3][4][5] International Council for Harmonisation. [Link]
-
Tigges, T., et al. (2019). "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." RSC Advances, 9, 25984-25991. [Link]
-
Liu, S., et al. (2023). "Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content." Journal of Analytical Methods in Chemistry. [Link]
-
Lele, V. V., & Dalvi, U. P. (2016).[6] "Simultaneous Estimation of Benzyl Chloride and Benzyl Bromide in Entecavir by Using High Performance Liquid Chromatography." World Journal of Pharmaceutical Research, 5(10), 635-643.[6] [Link]
Sources
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. veeprho.com [veeprho.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. scribd.com [scribd.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
